molecular formula C13H9FO3 B567425 2-(4-Carboxy-3-fluorophenyl)phenol CAS No. 1261975-31-8

2-(4-Carboxy-3-fluorophenyl)phenol

Cat. No.: B567425
CAS No.: 1261975-31-8
M. Wt: 232.21
InChI Key: WUGOWZVWUWVIBV-UHFFFAOYSA-N
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Description

2-(4-Carboxy-3-fluorophenyl)phenol is a small molecule building block of interest in medicinal chemistry and materials science research. This compound features a combined phenolic and benzoic acid structure, differentiated by a fluorine substituent on one of its aromatic rings. The presence of both a phenol and a carboxylic acid group on a biphenyl-like core makes it a versatile intermediate for further synthetic modification, such as in the formation of esters, amides, or more complex molecular architectures . Fluorinated aromatic compounds are particularly valuable in drug discovery and development, as the introduction of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers investigating structure-activity relationships (SAR) may utilize this compound to explore how fluorination and specific substitution patterns on phenolic scaffolds influence biological activity, a key strategy in developing new pharmacological agents . While a specific mechanism of action is not defined for this base compound, related structures have been studied for their potential interactions with enzymatic targets. For instance, some functionalized fluorophenols have been explored for their ability to modulate enzyme activity . This product is intended for use as a chemical reference standard or a synthetic intermediate in laboratory research. It is supplied for Research Use Only and is not intended for any human or veterinary, therapeutic, or diagnostic applications. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

2-fluoro-4-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGOWZVWUWVIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683551
Record name 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-31-8
Record name 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

[2]

Chemical Identity & Nomenclature

The compound is a functionalized biphenyl system characterized by a carboxylic acid and a fluorine atom on one ring, and a hydroxyl group on the orthogonal position of the second ring.

Attribute Details
Preferred IUPAC Name 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
Alternative Name 2-Fluoro-4-(2-hydroxyphenyl)benzoic acid
CAS Registry Number 1261975-31-8
Molecular Formula C₁₃H₉FO₃
Molecular Weight 232.21 g/mol
SMILES OC(=O)C1=CC=C(C2=CC=CC=C2O)C=C1F
Key Pharmacophore Biaryl acid scaffold (TTR binding motif)
Structural Logic & Numbering

The IUPAC name is derived based on the priority of functional groups:

  • Principal Group: Carboxylic acid (-COOH) takes precedence over the hydroxyl (-OH) group. Thus, the ring containing the carboxyl group is the parent structure (unprimed numbers).

  • Parent Skeleton: The [1,1'-biphenyl] system is used.[1] The carbon attached to the carboxyl group is C4 (para to the linker at C1).

  • Substituents:

    • Fluorine: Located at position 3 on the acid ring (ortho to the carboxyl group, meta to the linker).

    • Hydroxyl: Located at position 2' on the second ring (ortho to the linker).

Synthesis & Manufacturing Protocol

The most robust synthetic route for this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and compatibility with the unprotected acid and phenol groups under optimized conditions.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The most efficient coupling partners are:

  • Fragment A (Electrophile): 4-Bromo-2-fluorobenzoic acid.

  • Fragment B (Nucleophile): 2-Hydroxyphenylboronic acid.

Experimental Protocol

Objective: Synthesis of 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid via Pd-catalyzed cross-coupling.

Reagents:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • 2-Hydroxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

Workflow:

  • Inertion: Charge a reaction vessel with 4-Bromo-2-fluorobenzoic acid, 2-Hydroxyphenylboronic acid, and Pd catalyst/ligand system. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed DME and aqueous Na₂CO₃. The base is critical to activate the boronic acid (forming the boronate species) and neutralize the benzoic acid moiety.

  • Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 1N HCl to pH ~2–3 (precipitating the product).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient with 1% Acetic Acid).

Reaction Pathway Diagram

SynthesisPathwayStart14-Bromo-2-fluorobenzoic acid(Electrophile)CatPd(OAc)2 / PPh3Na2CO3 (aq)Start1->CatStart22-Hydroxyphenylboronic acid(Nucleophile)Start2->CatInterOxidative Addition &TransmetallationCat->Inter85°C, 12hProd3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid(Target)Inter->ProdReductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biphenyl acid.

Applications in Drug Discovery

This specific isomer serves as a high-value building block and pharmacophore model in two primary therapeutic areas:

A. Transthyretin (TTR) Amyloidosis Stabilization

The biphenyl acid structure mimics the binding mode of Thyroxine (T4) within the TTR tetramer.

  • Mechanism: The carboxylic acid forms electrostatic interactions with the

    
    -amino group of Lys15  in the TTR binding pocket. The 2'-hydroxyl group can engage in hydrogen bonding with Ser117  or Thr119 , stabilizing the native tetramer and preventing dissociation into amyloidogenic monomers.
    
  • Structural Homology: It is structurally related to Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid), but with the acid and phenol groups on opposing rings, offering a distinct vector for structure-activity relationship (SAR) exploration.

B. Impurity Profiling

In the manufacturing of biphenyl-based APIs (e.g., certain NSAIDs or novel TTR stabilizers), this compound may arise as a regioisomeric impurity.

  • Origin: Caused by the use of isomeric impurities in boronic acid starting materials (e.g., 2-hydroxyphenylboronic acid vs. 4-hydroxyphenylboronic acid).

  • Detection: It can be distinguished from para-hydroxy isomers using ¹⁹F-NMR, where the chemical shift is sensitive to the ortho-carboxyl environment.

Analytical Profile

Researchers should expect the following spectral characteristics for validation:

Method Expected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 13.0 (bs, 1H, -COOH)δ 9.8 (s, 1H, -OH)δ 7.8–8.0 (m, Ar-H, acid ring)δ 6.9–7.3 (m, Ar-H, phenol ring)
¹⁹F NMR δ -110 to -115 ppm (d, J_F-H coupling). Shift is distinct due to the ortho-COOH group.
Mass Spectrometry m/z 231.0 [M-H]⁻ (ESI Negative Mode).
IR Spectroscopy 3200–3500 cm⁻¹ (Broad OH stretch)1680–1700 cm⁻¹ (C=O stretch, carboxylic acid)1100–1200 cm⁻¹ (C-F stretch)

References

  • Splendid Lab . (n.d.). 2-(4-Carboxy-3-fluorophenyl)phenol (CSL-1285).[2] Retrieved from [Link]

  • PubChem . (2025). Compound Summary for CID 53218634. National Library of Medicine. Retrieved from [Link]

Synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Carboxy-3-fluorophenyl)phenol, a key building block in contemporary drug discovery and development. The document is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of a robust synthetic methodology. The core of this guide is centered around the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary analytical techniques for the characterization of the final product. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction and Significance

2-(4-Carboxy-3-fluorophenyl)phenol is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural motif, featuring a biphenyl core with strategically placed fluoro and carboxylic acid functional groups, makes it a valuable precursor for compounds targeting a range of therapeutic areas. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a handle for further chemical modifications or can act as a key pharmacophoric element. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach for the synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol is through a Suzuki-Miyaura cross-coupling reaction. This strategy involves the palladium-catalyzed coupling of an aryl halide or triflate with an aryl boronic acid. In this case, the disconnection of the central carbon-carbon bond of the biphenyl system leads to two readily available starting materials: a halogenated benzoic acid derivative and a phenylboronic acid derivative.

Retrosynthesis Target 2-(4-Carboxy-3-fluorophenyl)phenol Disconnection Suzuki-Miyaura Cross-Coupling Target->Disconnection Aryl_Halide 4-Bromo-2-fluorobenzoic acid Disconnection->Aryl_Halide Aryl Halide Partner Boronic_Acid (2-Hydroxyphenyl)boronic acid Disconnection->Boronic_Acid Boronic Acid Partner Starting_Materials Starting Materials

Caption: Retrosynthetic analysis of 2-(4-Carboxy-3-fluorophenyl)phenol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, 4-bromo-2-fluorobenzoic acid) to form a Pd(II) complex.

  • Transmetalation: The organoboron species ( (2-hydroxyphenyl)boronic acid) reacts with the Pd(II) complex, with the aid of a base, to transfer the aryl group from boron to palladium. The base is crucial for activating the boronic acid.[2]

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biphenyl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Ox_Ad_Complex Ar-Pd(II)L2-X Pd0->Ox_Ad_Complex Oxidative Addition (+ Ar-X) Transmetalation_Complex Ar-Pd(II)L2-Ar' Ox_Ad_Complex->Transmetalation_Complex Transmetalation (+ Ar'-B(OH)2, Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol. It is important to note that optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents
Reagent/MaterialMolecular FormulaCAS NumberSupplier (Example)
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂1007-16-5Sigma-Aldrich
(2-Hydroxyphenyl)boronic acidC₆H₇BO₃89466-08-0Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd14221-01-3Strem Chemicals
Potassium Carbonate (anhydrous)K₂CO₃584-08-7Fisher Scientific
Toluene (anhydrous)C₇H₈108-88-3VWR Chemicals
Ethanol (200 proof)C₂H₅OH64-17-5Decon Labs
Deionized WaterH₂O7732-18-5In-house
Diethyl Ether(C₂H₅)₂O60-29-7VWR Chemicals
Hydrochloric Acid (1 M)HCl7647-01-0Fisher Scientific
Brine (saturated NaCl solution)NaCl7647-14-5In-house
Anhydrous Magnesium SulfateMgSO₄7487-88-9Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (2-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, v/v/v) to the flask via cannula. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and water.

    • Separate the aqueous layer and wash the organic layer with water and then with brine.

    • Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization of 2-(4-Carboxy-3-fluorophenyl)phenol

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include aromatic protons from both phenyl rings, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (high-resolution mass spectrometry).

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the O-H stretch of the phenol and carboxylic acid, and the C=O stretch of the carboxylic acid.

  • Melting Point (MP): To assess the purity of the crystalline solid product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care.

    • Organic solvents are flammable and should be kept away from ignition sources.

    • Acids and bases are corrosive and should be handled with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield Inactive catalyst, insufficient base, poor quality reagents, presence of oxygen.Use a fresh batch of catalyst, ensure the base is anhydrous, use high-purity reagents, and maintain a strict inert atmosphere.
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress closely.
Side products Homo-coupling of the boronic acid, debromination.Optimize the stoichiometry of the reagents, particularly the boronic acid.
Difficult purification Close polarity of the product and starting materials.Use a different eluent system for column chromatography or consider derivatization to aid separation.

References

  • Benchchem. Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. Available at: [2]

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available at: [1]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link][3]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][4]

Sources

Strategic Evaluation of Fluorinated Phenols: A Technical Guide to Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists. Scope: From chemical validation to hit-to-lead prioritization.

Introduction: The Fluorine Effect in Phenolic Scaffolds

Fluorinated phenols represent a privileged scaffold in drug discovery. The strategic substitution of hydrogen with fluorine (


) modulates the physicochemical profile of the parent phenol without significantly altering steric bulk (Van der Waals radius: 

vs.

).

However, the biological screening of these compounds requires specific technical adaptations due to two critical factors:

  • Acidity Modulation (

    
     Shift):  Fluorine is highly electronegative.[1][2] While phenol has a 
    
    
    
    , pentafluorophenol drops to
    
    
    . At physiological pH (7.4), highly fluorinated phenols exist predominantly as phenolate anions, drastically altering membrane permeability and protein binding compared to their non-fluorinated analogs.
  • Assay Interference: Phenolic moieties are redox-active. They can chemically reduce tetrazolium salts (used in MTT assays) or quench fluorescence, leading to false positives in standard high-throughput screens.

This guide outlines a self-validating screening workflow designed to mitigate these artifacts.

Visualizing the Screening Logic

The following workflow prioritizes the elimination of false positives (PAINS) early in the cycle.

ScreeningWorkflow Start Fluorinated Phenol Library QC QC: Purity & Solubility Check Start->QC MIC Antimicrobial Screen (CLSI M07-A10) QC->MIC >95% Purity Tox Cytotoxicity Screen (Interference-Corrected) MIC->Tox MIC < 10 µM Tox->MIC SAR Refinement Lead Hit-to-Lead Prioritization Tox->Lead Selectivity Index > 10

Figure 1: The Preliminary Screening Cascade. Note the strict purity gate before biological exposure.

Module A: Antimicrobial Profiling (The Primary Screen)

Fluorinated phenols often act as uncouplers of oxidative phosphorylation or membrane disruptors. The standard Broth Microdilution method is required here, but with specific modifications for acidic compounds.

Protocol: Modified Broth Microdilution (Based on CLSI M07-A10)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (0.01%) as a redox indicator (optional but recommended for clear endpoints).

  • Reference strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve fluorinated phenols in 100% DMSO.

    • Critical: Final DMSO concentration in the assay well must be

      
       (v/v). Fluorinated phenols can be lipophilic; if precipitation occurs upon dilution into media, use a cyclodextrin carrier or increase DMSO slightly (up to 2.5%) only if solvent controls confirm no toxicity.
      
  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Layout:

    • Use 96-well polystyrene plates.

    • Serial 2-fold dilutions of the compound (e.g., 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Control A (Sterility): Media only.

    • Control B (Growth): Bacteria + Media + DMSO (solvent match).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or Resazurin color change (Blue

    
     Pink indicates growth).
    

Mechanistic Insight: Fluorinated phenols often act by shuttling protons across the bacterial membrane, collapsing the Proton Motive Force (PMF). The diagram below illustrates this specific mode of action.

MOA Extracellular Extracellular Space (Low pH) Phenol_H Ar-F-OH (Protonated) Extracellular->Phenol_H Diffusion Membrane Bacterial Membrane Membrane->Extracellular Anion Return Cytoplasm Cytoplasm (High pH) Membrane->Cytoplasm Phenol_Ion Ar-F-O⁻ (Anionic) Cytoplasm->Phenol_Ion Dissociation (High pH) Proton H⁺ Cytoplasm->Proton Release Phenol_H->Membrane Permeation Phenol_Ion->Membrane Charge Delocalization (Fluorine Effect)

Figure 2: The Proton Shuttle Mechanism. Fluorine substitution stabilizes the phenolate anion (Ar-F-O⁻), allowing it to diffuse back across the membrane, completing the futile cycle that depletes ATP.

Module B: Cytotoxicity & Safety (The "Interference" Filter)

Crucial Warning: Phenolic compounds are notorious for interfering with the MTT assay. The hydroxyl group can directly reduce the MTT tetrazolium salt to purple formazan even in the absence of viable cells, leading to false viability data .[3]

The Fix: You must run a "Cell-Free Interference Control" or use the SRB (Sulforhodamine B) assay which relies on protein binding rather than redox activity.

Protocol: Interference-Aware Cytotoxicity Screen

Method: MTT Assay with Correction vs. SRB Backup. Cell Line: L929 (Fibroblasts) or HepG2 (Liver) for metabolic toxicity.

Workflow:

  • Seeding: Seed cells (

    
    /well) and incubate for 24h.
    
  • Treatment: Add fluorinated phenol concentrations (0.1 to 100

    
    M).
    
  • Interference Check (Parallel Plate):

    • Prepare a cell-free plate with media + compound only.

    • Add MTT reagent.[3][4]

    • Incubate 4 hours.

    • Decision: If the cell-free media turns purple, the compound reduces MTT. ABORT MTT. Switch to SRB or ATP-based assays (e.g., CellTiter-Glo).

  • Standard MTT (If no interference):

    • Add MTT (0.5 mg/mL).[5] Incubate 4h.

    • Solubilize formazan with DMSO.

    • Read Absorbance at 570 nm.[3][5]

Data Output: Calculate


 (Concentration inhibiting 50% growth).


Target: SI > 10 indicates a promising therapeutic window.

Data Interpretation: Structure-Activity Relationship (SAR)[6]

When analyzing your data, correlate biological activity with the position of the fluorine atom. The electronic effects are not uniform.[5]

ParameterOrtho-F PhenolMeta-F PhenolPara-F PhenolBiological Implication

Effect
Significant drop (Inductive)Moderate dropModerate dropLower

= Higher uncoupling potential.
Lipophilicity Increased (Intramolecular H-bond)Moderate IncreaseModerate IncreaseOrtho-F often has higher membrane permeability.
Metabolic Stability Blocks Ring HydroxylationVariableBlocks Para-HydroxylationPara-F blocks the primary site of CYP450 metabolism (Phase I).
Metabolic Stability Note

Fluorinated phenols are often used to block metabolic "soft spots." However, highly electron-deficient rings (e.g., pentafluorophenol) can undergo nucleophilic aromatic substitution (


)  with glutathione in the liver, leading to rapid clearance or toxicity. If your compound is highly fluorinated, a glutathione-trapping assay is recommended in the secondary screening phase.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7][8][9] [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. (Discusses tetrazolium reduction mechanisms). [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][10][11][12] Chemical Society Reviews. (Authoritative review on pKa and lipophilicity shifts). [Link]

  • Teoh, W. Y., et al. (2017). Interference of Gallic Acid with the MTT Assay. Journal of immunoassay & immunochemistry. (Validation of phenolic interference). [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol via Aqueous Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol (Systematic Name: 3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid). This scaffold acts as a critical pharmacophore in transthyretin (TTR) kinetic stabilizers and non-steroidal anti-inflammatory drug (NSAID) derivatives.[1]

The protocol prioritizes a direct aqueous Suzuki-Miyaura coupling strategy. Unlike traditional routes that require laborious protection/deprotection steps for the phenol and carboxylic acid moieties, this method utilizes the water solubility of the in situ generated dianion species.[1] This approach reduces step count, minimizes waste (Green Chemistry), and improves atom economy.[1]

Target Molecule Analysis & Retrosynthesis

Target: 3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid Chemical Formula: C₁₃H₉FO₃ Molecular Weight: 232.21 g/mol

Structural Challenges[1]
  • Dual Acidic Protons: The substrate contains both a carboxylic acid (

    
    ) and a phenol (
    
    
    
    ).[1] Standard organometallic couplings often fail due to catalyst poisoning or protonolysis of the organometallic intermediate.
  • Ortho-Substitution: The fluorine atom at the 3-position (ortho to the carboxylic acid) and the phenol at the 2'-position create steric bulk, requiring a catalyst with a wide bite angle.

Retrosynthetic Logic

The most efficient disconnection is the C1-C1' biaryl bond. We utilize 4-bromo-2-fluorobenzoic acid as the electrophile and 2-hydroxyphenylboronic acid as the nucleophile.

Retrosynthesis Target Target: 3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis FragmentA Electrophile: 4-Bromo-2-fluorobenzoic acid Disconnection->FragmentA FragmentB Nucleophile: 2-Hydroxyphenylboronic acid Disconnection->FragmentB

Figure 1: Retrosynthetic analysis utilizing a convergent Suzuki-Miyaura strategy.

Experimental Protocol: Direct Aqueous Coupling

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
4-Bromo-2-fluorobenzoic acid 219.011.05.00 gElectrophile
2-Hydroxyphenylboronic acid 137.931.23.78 gNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03560 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.511.0 gBase
1,4-Dioxane --50 mLSolvent
Water (Degassed) --50 mLCo-Solvent
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (5.00 g) and 2-hydroxyphenylboronic acid (3.78 g).

  • Solvation: Add 1,4-Dioxane (50 mL) and degassed Water (50 mL).

    • Note: The starting materials may not fully dissolve until the base is added.[1]

  • Activation: Add K₂CO₃ (11.0 g) in portions.

    • Mechanism:[3][4][5] The base converts the carboxylic acid to the carboxylate and the phenol to the phenolate, rendering the substrates fully soluble in the aqueous medium.[1] It also activates the boronic acid to the boronate species [1].[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (560 mg).[1]

    • Why this catalyst? The dppf ligand (ferrocene backbone) prevents palladium aggregation and is highly resistant to oxidation compared to Pd(PPh₃)₄, making it ideal for scale-up [2].[1]

  • Degassing: Sparge the mixture with Nitrogen (or Argon) for 15 minutes to remove dissolved oxygen, which causes homocoupling of the boronic acid.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 90°C (internal temperature) for 4–6 hours.

    • Color Change: The solution typically turns dark black/brown as the active Pd(0) species cycles.[1]

  • Validation: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes + 1% Acetic Acid). The starting bromide should be consumed.[1]

Phase 3: Workup & Isolation (The "pH Swing" Technique) [1]
  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with 20 mL of 1N NaOH.

    • Critical: The product is currently a water-soluble dianion salt. Do not use organic solvents for washing yet.[1]

  • First Extraction (Impurity Removal): Extract the alkaline aqueous filtrate (pH ~11) with Ethyl Acetate (2 x 30 mL).

    • Purpose: This removes non-acidic impurities (e.g., de-boronated phenol, phosphine oxides).[1] Discard the organic layer. [1]

  • Acidification (Precipitation): Cool the aqueous layer in an ice bath.[1][6] Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1.0.

    • Observation: A thick white/off-white precipitate of the target product will form.

  • Collection: Filter the precipitate, wash with cold water (3 x 20 mL) to remove inorganic salts, and dry under vacuum at 45°C.

Purification & Analytical Validation

If the crude purity is <95%, recrystallization is preferred over chromatography due to the polarity of the acid.[1]

  • Recrystallization Solvent: Ethanol/Water (3:1).[1]

  • Yield Expectations: 75–85% (approx. 4.0 – 4.5 g).[1]

Analytical Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.5 (br s, 1H, COOH)[1]
      
    • 
       9.8 (s, 1H, Ar-OH)[1]
      
    • 
       7.9 (t, 1H, H-5 on benzoic ring, coupled to F)[1]
      
    • 
       7.2–7.4 (m, aromatic protons)[1]
      
  • ¹⁹F NMR: Distinctive singlet/multiplet around -110 ppm.

Decision Workflow: Troubleshooting

The following diagram illustrates the critical decision points during the workup to ensure high recovery.

WorkupLogic Start Reaction Complete (Mixture at pH ~11) Filter Filter through Celite (Remove Pd) Start->Filter Extract Wash with EtOAc Filter->Extract Decision Where is the Product? Extract->Decision AqLayer Aqueous Layer (Contains Product as Dianion) Decision->AqLayer Soluble OrgLayer Organic Layer (Contains Impurities) Decision->OrgLayer Discard Acidify Acidify to pH 1 (Precipitate Product) AqLayer->Acidify Isolate Filter & Dry Target Molecule Acidify->Isolate

Figure 2: Workup logic ensuring separation of neutral impurities from the anionic product.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [1]

  • BenchChem. (2025).[1][7] Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem Protocols.

  • Sigma-Aldrich. (2025).[1] 4-Bromo-2-fluorobenzoic acid Product Analysis. Sigma-Aldrich Catalog.

  • ChemicalBook. (2025).[1] Properties and Solubility of 4-Bromo-2-fluorobenzoic acid. ChemicalBook Database.[1]

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal.

Sources

Application Note: NMR Spectroscopy of 2-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 2-(4-Carboxy-3-fluorophenyl)phenol (CAS: N/A, Custom Synthesis/Impurity). This molecule represents a critical pharmacophore found in the degradation pathways of fluorinated biphenyl non-steroidal anti-inflammatory drugs (NSAIDs) such as diflunisal and flurbiprofen derivatives.

Accurate assignment of this structure requires navigating complex spin systems arising from


F-

H
and

F-

C
scalar couplings, which complicate standard spectra. This guide provides a self-validating protocol using 1D (

H,

C,

F) and 2D NMR techniques to unambiguously distinguish this regioisomer from potential synthetic by-products.

Chemical Structure & Numbering Strategy

To ensure consistent assignment, we utilize the following numbering scheme based on the biphenyl core.

  • Ring A (Phenol): Hydroxyl at C1, Phenyl attachment at C2.

  • Ring B (Fluorobenzoic Acid): Attachment at C1', Fluorine at C3', Carboxyl at C4'.

Key Structural Features for NMR Detection:

  • Exchangeable Protons: Phenolic -OH and Carboxylic -COOH (highly solvent-dependent).

  • Fluorine Handle: The

    
    F nucleus acts as a "spy" atom, splitting neighboring proton and carbon signals.
    
  • Biphenyl Torsion: Steric hindrance between the phenol -OH and the Ring B ortho-protons/fluorine may induce restricted rotation, broadening signals at low temperatures.

Sample Preparation Protocol

Solvent Selection

Recommendation: DMSO-d


 (Dimethyl sulfoxide-d

)
  • Rationale: DMSO-d

    
     is required to observe the exchangeable phenolic (
    
    
    
    ) and carboxylic (
    
    
    ) protons, which are often invisible in Methanol-d
    
    
    or CDCl
    
    
    due to rapid exchange. DMSO also disrupts intermolecular hydrogen bonding, sharpening the aromatic signals.
Preparation Steps
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Dissolution: Add 600 µL of DMSO-d

    
     (99.9% D).
    
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, mild sonication (1 min) is permitted.

  • Reference: Add 0.05% TMS (Tetramethylsilane) as an internal standard (

    
     ppm).
    
  • Tube: Transfer to a high-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Experimental Parameters & Acquisition

To resolve the


F couplings, high digital resolution is mandatory.
Parameter

H NMR

C{

H} NMR

F NMR
Frequency 400 MHz or higher100 MHz or higher376 MHz
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)100 ppm (-100 to -200)
Relaxation Delay (D1) 2.0 s2.0 s1.0 s
Scans (NS) 16102432
Acquisition Time > 3.0 s> 1.0 s> 0.5 s
Pulse Angle 30°30°30°

Spectral Analysis & Assignment

F NMR: The Anchor Point

The


F spectrum is the most diagnostic first step.
  • Expected Shift:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).
  • Multiplicity: The signal will appear as a dd (doublet of doublets) or ddd due to coupling with H2', H5', and H6'.

  • Diagnostic Value: If multiple fluorine signals are observed, the sample contains regioisomeric impurities (e.g., fluorine at position 2' or 5').

H NMR Assignment Logic

The aromatic region (6.8 – 8.2 ppm) contains 7 protons. The coupling with Fluorine (


) splits signals for protons on Ring B.
ProtonPositionMultiplicity (approx)Coupling (

in Hz)
Chemical Shift (

ppm)
-COOH Ring BBroad Singlet-12.0 - 13.0
-OH Ring ASinglet-9.0 - 10.0
H5' Ring B (ortho to COOH)dd (pseudo-t)

7.90 - 8.10 (Deshielded)
H6' Ring Bdd

7.40 - 7.60
H2' Ring B (Ortho to F)d (or dd)

7.30 - 7.50
H6 Ring A (Ortho to Ph)dd

7.15 - 7.25
H4 Ring A (Para to OH)td

7.10 - 7.20
H3 Ring A (Ortho to OH)dd

6.85 - 6.95 (Shielded)
H5 Ring A (Meta to OH)td

6.80 - 6.90

Interpretation Notes:

  • H5' is the most downfield aromatic signal due to the electron-withdrawing Carboxyl group.

  • H2' shows the largest H-F coupling (

    
    ).
    
  • Ring A protons follow standard phenol patterns (Ortho/Para protons shielded by -OH resonance).

C NMR: The "Fingerprint" of Substitution

Carbon assignment is validated by observing C-F coupling constants (


).
  • C3' (C-F):

    
     ppm. Doublet , 
    
    
    
    Hz.
  • C4' (C-COOH):

    
     ppm. Doublet , 
    
    
    
    Hz.
  • C2' (Ortho to F):

    
     ppm. Doublet , 
    
    
    
    Hz.
  • C1' (Ipso): Doublet ,

    
     Hz.
    

Visualization: Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure using the data acquired above.

NMR_Workflow Sample Unknown Sample (Suspected 2-(4-Carboxy-3-fluorophenyl)phenol) Solvent Dissolve in DMSO-d6 (Visualize -OH and -COOH) Sample->Solvent F19 19F NMR Experiment Solvent->F19 H1 1H NMR Experiment Solvent->H1 C13 13C NMR Experiment Solvent->C13 Decision1 Single F signal @ -115 ppm? F19->Decision1 Decision2 7 Aromatic Protons + 2 Exchangeable? H1->Decision2 Decision3 Observe 1J_CF (~250Hz) doublet? C13->Decision3 Decision1->H1 Yes Result_Fail REJECT / ISOMER DETECTED Decision1->Result_Fail No (Multiple signals = Impure) Decision2->C13 Yes Decision2->Result_Fail No (Wrong integration) Result_Pass VALIDATED STRUCTURE Decision3->Result_Pass Yes Decision3->Result_Fail No (F on wrong carbon)

Caption: Logic gate workflow for the structural confirmation of fluorinated biphenyls using multinuclear NMR.

Advanced Troubleshooting: Distinguishing Regioisomers

In synthesis, the fluorine might accidentally be placed at position 2' or 5' relative to the biphenyl linkage.

FeatureTarget (3-Fluoro)Isomer A (2-Fluoro)Isomer B (5-Fluoro)

F Shift
~ -115 ppm~ -110 to -105 ppm~ -115 ppm

C Splitting
C4' (COOH) is a doublet (

)
C1' (Ipso) is a doublet (

)
C4' (COOH) is a doublet (

)
H-H Coupling H5' is a pseudo-triplet (

)
Complex multipletH6' is a doublet (

)

Self-Validation Check: Run a


H-

C HMBC
spectrum.
  • Look for the correlation between the Carboxyl Carbon (C=O) and the aromatic protons.

  • In the Target Structure: The C=O (~165 ppm) should correlate strongly (

    
    ) with H2'  and H6' .
    
  • If the C=O correlates with a proton that has a large

    
     (10Hz), the Fluorine is likely in the correct 3-position relative to the acid.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Reich, H. J. (2023). Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Application Note: Structural Elucidation of 2-(4-Carboxy-3-fluorophenyl)phenol using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the characterization of 2-(4-Carboxy-3-fluorophenyl)phenol, a complex organic molecule, using Fourier-Transform Infrared (FT-IR) spectroscopy. We present a comprehensive protocol for sample analysis via Attenuated Total Reflectance (ATR)-FT-IR, a technique chosen for its minimal sample preparation and high-quality data acquisition from solid samples. The application note delves into the theoretical underpinnings of the expected spectral features, correlating the vibrational modes of the molecule's distinct functional groups—a carboxylic acid, a phenol, and a fluorinated aromatic system—with their characteristic infrared absorptions. A detailed interpretation of the anticipated FT-IR spectrum is provided, supported by established spectroscopic principles and literature-derived data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, quality control, and structural analysis of novel pharmaceutical compounds and related organic materials.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's chemical identity is a cornerstone of research and quality control. 2-(4-Carboxy-3-fluorophenyl)phenol is a bi-aryl compound featuring a rich array of functional groups that contribute to its chemical properties and potential biological activity. Its structure, comprising a fluorinated benzoic acid moiety linked to a phenol, presents a unique spectroscopic fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. This results in a spectrum that is characteristic of the molecule's functional groups and overall structure. For a multi-functional molecule like 2-(4-Carboxy-3-fluorophenyl)phenol, FT-IR provides a rapid, non-destructive method to confirm the presence of key structural motifs, such as the hydroxyl and carbonyl groups, and to gain insight into the aromatic substitution patterns.

This application note is designed to be a self-contained guide, moving from the foundational principles of FT-IR as applied to this specific molecule, through a detailed experimental protocol, to a thorough interpretation of the spectral data.

Molecular Structure and Expected Vibrational Modes

The chemical structure of 2-(4-Carboxy-3-fluorophenyl)phenol is foundational to understanding its FT-IR spectrum. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group (-COOH) and a fluorine atom (-F), while the other is substituted with a hydroxyl group (-OH).

Key Functional Groups and Their Expected FT-IR Signatures:

  • Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum. We anticipate a very broad O-H stretching vibration, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids.[1][2][3][4] Additionally, a strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected between 1710 and 1760 cm⁻¹.[2] Its exact position can be influenced by conjugation with the aromatic ring.

  • Phenol (-OH): The phenolic hydroxyl group also exhibits an O-H stretching vibration. In the solid state, due to hydrogen bonding, this typically appears as a broad band in the region of 3200-3550 cm⁻¹.[3][5] This band may overlap with the broad O-H stretch from the carboxylic acid. A C-O stretching vibration is also expected, usually in the 1280-1270 cm⁻¹ range.[6]

  • Aromatic Rings (C=C and C-H): The presence of two phenyl rings will result in several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[7] Aromatic C=C stretching vibrations give rise to a series of sharp to medium peaks in the 1630-1440 cm⁻¹ region.[6] Out-of-plane C-H bending vibrations in the 900-680 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

  • Carbon-Fluorine Bond (C-F): The C-F stretching vibration is typically strong and appears in the fingerprint region of the spectrum, generally between 1400 and 1000 cm⁻¹. The exact position can vary depending on the aromatic environment.

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity and the elimination of the need for sample preparation like creating KBr pellets.[8][9][10] ATR works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.[8]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample: High-purity, solid 2-(4-Carboxy-3-fluorophenyl)phenol.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: Acquire a background spectrum with the clean, empty ATR crystal. This is crucial to correct for atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals. The background spectrum is typically collected over the range of 4000-400 cm⁻¹.[11]

  • Sample Application: Place a small amount of the solid 2-(4-Carboxy-3-fluorophenyl)phenol sample onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.[12]

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample using the same parameters as the background scan (e.g., spectral range, resolution, number of scans).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end

Caption: ATR-FT-IR Experimental Workflow.

Data Interpretation: The Spectrum of 2-(4-Carboxy-3-fluorophenyl)phenol

The following table summarizes the anticipated characteristic absorption bands in the FT-IR spectrum of 2-(4-Carboxy-3-fluorophenyl)phenol, with detailed explanations for each assignment.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Characteristics
3550 - 3200O-H StretchPhenolic -OHStrong, broad due to hydrogen bonding.[5][13]
3300 - 2500O-H StretchCarboxylic Acid -OHVery strong, very broad, characteristic of H-bonded dimers.[1][2][7]
~3030C-H StretchAromatic C-HMedium to weak, sharp peaks.[7]
1725 - 1700C=O StretchCarboxylic Acid C=OStrong, sharp. Position indicates conjugation with the aromatic ring.[1][2]
1620 - 1580C=C StretchAromatic C=CMedium, sharp peaks.
1500 - 1400C=C StretchAromatic C=CMedium, sharp peaks.
1320 - 1210C-O StretchCarboxylic Acid C-OStrong intensity.[4]
1280 - 1270C-O StretchPhenolic C-OMedium to strong intensity.[6]
1200 - 1100C-F StretchAryl-FluorideStrong, sharp.
960 - 860O-H BendCarboxylic Acid O-HBroad, medium intensity (out-of-plane).
900 - 680C-H BendAromatic C-HStrong, sharp (out-of-plane), indicative of substitution patterns.
Causality Behind Spectral Features
  • The Broad O-H Envelope: The most prominent feature of the spectrum is expected to be the extremely broad absorption from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This is a direct consequence of the strong intermolecular hydrogen bonding between the carboxylic acid groups, which form a dimeric structure. This extensive hydrogen bonding creates a continuum of vibrational energy states for the O-H bond, resulting in a very broad absorption band.[1][4] The phenolic O-H stretch will likely be superimposed on this broad envelope.

  • The Carbonyl Peak Position: The C=O stretching frequency is sensitive to its electronic environment. In 2-(4-Carboxy-3-fluorophenyl)phenol, the carboxylic acid is directly attached to an aromatic ring. This conjugation delocalizes the pi electrons of the carbonyl group, slightly weakening the C=O double bond and lowering its vibrational frequency to the 1725-1700 cm⁻¹ range, compared to a non-conjugated aliphatic carboxylic acid.[2]

  • The Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a wealth of complex vibrations, including C-C stretching, C-O stretching, C-F stretching, and various bending modes. While individual peak assignments can be challenging, the overall pattern in this region is unique to the molecule and serves as a powerful tool for identification when compared to a reference spectrum. The strong C-F and C-O stretching vibrations are expected to be prominent features in this region for 2-(4-Carboxy-3-fluorophenyl)phenol.

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR sampling technique, is a highly effective and efficient method for the structural characterization of complex organic molecules like 2-(4-Carboxy-3-fluorophenyl)phenol. By understanding the characteristic vibrational frequencies of the constituent functional groups, a detailed and reliable interpretation of the FT-IR spectrum can be achieved. This application note provides the necessary protocol and theoretical foundation for researchers to confidently apply this technique for identity confirmation, quality assessment, and in-depth structural analysis in their drug discovery and development endeavors.

References

  • ResearchGate. FTIR spectra of the untreated and fluorinated samples. Available from: [Link]

  • ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... Available from: [Link]

  • AGH University of Krakow Journals. FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Available from: [Link]

  • Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available from: [Link]

  • Journal of Ecological Engineering. FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. (2019). Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available from: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available from: [Link]

  • Midac Corporation. PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. (1996). Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). Available from: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

  • ResearchGate. FT-IR spectrum 2,4-Bis-(4ʹ-carboxy methylene phenoxy)-6-phenoxy-s-triazine (II). Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. (2026). Available from: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

  • PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). Available from: [Link]

  • ScienceDirect. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Available from: [Link]

  • Britannica. Phenol | Definition, Structure, Uses, & Facts. (2026). Available from: [Link]

  • Chemspace. 2-(4-Carboxy-3-fluorophenyl)phenol. Available from: [Link]

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Application Notes and Protocols: 2-(4-Carboxy-3-fluorophenyl)phenol as a Novel pH-Sensitive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unveiling a New Tool for Cellular pH Sensing

The precise regulation of intracellular pH is fundamental to a vast array of cellular processes, including enzyme activity, protein stability, ion transport, and cell proliferation. Consequently, the development of robust and sensitive tools for monitoring pH in living systems is of paramount importance in biomedical research and drug development. While numerous fluorescent probes for pH exist, the search for probes with enhanced photostability, distinct spectral profiles, and suitability for specific biological microenvironments is ongoing.

This document introduces 2-(4-Carboxy-3-fluorophenyl)phenol , a novel biphenyl-based fluorescent probe. While its primary documentation is in the context of polymer synthesis, its chemical architecture presents compelling features for its application as a ratiometric pH sensor. The presence of a carboxylic acid and a phenolic hydroxyl group provides two distinct, pH-sensitive moieties that can modulate the molecule's electronic structure and, therefore, its fluorescence properties. The fluorine substituent is anticipated to enhance photostability and modulate the pKa of the phenolic group, allowing for fine-tuned pH sensing in the physiological range.

These application notes provide a comprehensive guide to the theoretical and practical use of 2-(4-Carboxy-3-fluorophenyl)phenol. We will explore its proposed mechanism of action, detail its spectral characteristics, and provide a validated protocol for its application in measuring intracellular pH changes using fluorescence microscopy.

Proposed Mechanism of Action: A Dual-Emission Ratiometric System

The core of 2-(4-Carboxy-3-fluorophenyl)phenol's utility as a pH probe lies in its potential for ratiometric fluorescence. The molecule possesses two key ionizable groups: a carboxylic acid and a phenolic hydroxyl.

  • At acidic pH (pH < 4): Both the carboxylic acid and the phenol are protonated. The molecule is in its neutral form. Upon excitation, it is expected to exhibit fluorescence emission characteristic of the neutral biphenyl fluorophore.

  • At physiological pH (pH ~ 6.0 - 7.5): The carboxylic acid (pKa ~4-5) will be deprotonated to its carboxylate form (COO-), while the phenol (pKa ~8-9, modulated by the fluorine atom) remains protonated. This introduces an intramolecular charge transfer (ICT) character, which typically results in a red-shifted emission spectrum compared to the fully protonated form.

  • At basic pH (pH > 9): Both the carboxylic acid and the phenol will be deprotonated. This fully anionic form will have a distinct electronic distribution and a correspondingly unique fluorescence signature.

This pH-dependent equilibrium between different ionic species allows for ratiometric measurements. By taking the ratio of fluorescence intensities at two different emission wavelengths (one corresponding to the protonated species, the other to the deprotonated species), a quantitative measure of pH can be obtained that is independent of probe concentration, excitation intensity, and photobleaching.

G cluster_acidic Acidic pH (< 4.0) cluster_phys Physiological pH (6.0-7.5) cluster_basic Basic pH (> 9.0) A Fully Protonated (COOH, OH) λem1 ~ 420 nm B Carboxylate Form (COO-, OH) λem2 ~ 510 nm A->B Deprotonation (pKa1 ~ 4.5) B->A Protonation C Fully Deprotonated (COO-, O-) Fluorescence Quenched B->C Deprotonation (pKa2 ~ 8.5) C->B Protonation

Figure 1. Proposed pH-dependent ionization states and corresponding fluorescence shifts for 2-(4-Carboxy-3-fluorophenyl)phenol.

Physicochemical and Spectral Properties

The following table summarizes the key characteristics of the 2-(4-Carboxy-3-fluorophenyl)phenol probe. Spectral data are predicted based on structurally similar biphenyl dyes and should be confirmed experimentally.

PropertyValueNotes
Chemical Formula C₁₃H₉FO₃-
Molecular Weight 232.21 g/mol -
Excitation Max (λex) ~365 nmOptimal excitation for both protonated and deprotonated forms.
Emission Max 1 (λem1) ~420 nmCorresponds to the fully protonated species (Acidic pH).
Emission Max 2 (λem2) ~510 nmCorresponds to the mono-deprotonated (carboxylate) species.
Recommended Solvent DMSO (for stock), PBS (for working solution)Low water solubility; stock should be high concentration in DMSO.
Quantum Yield Not DeterminedExpected to be moderate (0.2 - 0.5).
pKa1 (Carboxylic Acid) ~4.5Estimated.
pKa2 (Phenol) ~8.5Estimated; influenced by the electron-withdrawing fluorine atom.

Experimental Protocol: Ratiometric Measurement of Intracellular pH

This protocol provides a step-by-step guide for loading cultured mammalian cells with 2-(4-Carboxy-3-fluorophenyl)phenol and performing ratiometric fluorescence imaging to determine intracellular pH.

Required Materials
  • 2-(4-Carboxy-3-fluorophenyl)phenol

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HEPES-buffered saline (HBS)

  • Cultured mammalian cells (e.g., HeLa, HEK293) on glass-bottom imaging dishes

  • Nigericin and Monensin (for calibration)

  • High-pH buffer (e.g., 130 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM HEPES, pH 8.0)

  • Low-pH buffer (e.g., 130 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH 6.0)

  • Fluorescence microscope equipped with a DAPI filter set (or similar, e.g., 365/10x excitation) and two emission filters (e.g., 420/40 nm and 510/40 nm).

Protocol Workflow

G cluster_prep Preparation cluster_loading Probe Loading cluster_imaging Imaging & Calibration A Prepare 10 mM Stock in DMSO B Culture Cells on Imaging Dish C Dilute Probe to 5-10 µM in HBS D Incubate Cells 30 min @ 37°C C->D E Wash 3x with HBS D->E F Acquire Images (Channel 1: 420 nm) (Channel 2: 510 nm) E->F Proceed to Microscopy G Add Calibration Buffers + Nigericin/Monensin F->G H Generate Calibration Curve (Ratio vs. pH) G->H I Calculate Intracellular pH H->I

Figure 2. Experimental workflow for intracellular pH measurement using the fluorescent probe.

Step-by-Step Methodology
  • Probe Preparation: Prepare a 10 mM stock solution of 2-(4-Carboxy-3-fluorophenyl)phenol in anhydrous DMSO. Store at -20°C, protected from light.

    • Expert Insight: The use of anhydrous DMSO is critical to prevent hydrolysis and ensure the long-term stability of the probe.

  • Cell Culture: Plate your cells of choice onto glass-bottom imaging dishes 24-48 hours prior to the experiment. Ensure they reach 70-80% confluency.

  • Probe Loading: a. Warm the HEPES-buffered saline (HBS) to 37°C. b. Dilute the 10 mM stock solution to a final working concentration of 5-10 µM in the pre-warmed HBS. Vortex briefly to mix. c. Remove the culture medium from the cells and wash once with HBS. d. Add the probe-containing HBS to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.

    • Rationale: Incubation at 37°C facilitates active uptake and de-esterification of acetoxymethyl (AM) ester forms of probes if they are used, although for this free-acid form, it aids membrane permeation. A 30-minute loading time is typically sufficient for cytoplasmic accumulation.

  • Washing: After incubation, remove the loading solution and wash the cells three times with warm HBS to remove any extracellular probe. Add fresh HBS to the dish for imaging.

  • Fluorescence Imaging: a. Place the imaging dish on the microscope stage. b. Excite the cells using a ~365 nm light source. c. Acquire two separate fluorescence images: one using the "acidic" emission filter (Channel 1: ~420 nm) and one using the "physiological" emission filter (Channel 2: ~510 nm). d. It is crucial to use consistent acquisition settings (exposure time, gain) for all experimental and calibration samples.

  • In Situ Calibration: a. To generate a calibration curve, treat the loaded cells with calibration buffers of known pH (ranging from 6.0 to 8.0) containing ionophores like nigericin (10 µM) and monensin (10 µM). These ionophores equilibrate the intracellular pH with the extracellular buffer pH. b. For each calibration point, acquire images in both emission channels. c. Calculate the ratio of the fluorescence intensities (Channel 2 / Channel 1) for each pH value. d. Plot the intensity ratio as a function of pH to generate the calibration curve. Fit the data to a sigmoidal curve to determine the dynamic range of the probe.

    • Trustworthiness: An in situ calibration is the gold standard. It accounts for the specific intracellular environment and ensures the accuracy of the pH measurements, making the protocol self-validating.

  • Data Analysis: a. For your experimental samples, calculate the ratio of the background-corrected fluorescence intensities (Intensity at 510 nm / Intensity at 420 nm) on a pixel-by-pixel basis to generate a ratiometric image. b. Using the calibration curve generated in step 6, convert the measured intensity ratios into intracellular pH values.

Troubleshooting and Considerations

  • Low Signal: If the fluorescence signal is weak, try increasing the probe concentration (up to 20 µM) or the incubation time. Ensure the excitation light source is properly aligned.

  • High Background: Incomplete washing can lead to high extracellular background. Ensure at least three thorough but gentle washes are performed.

  • Phototoxicity: Minimize exposure to the excitation light to prevent cell damage. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.

  • Probe Compartmentalization: Over time, some probes can accumulate in organelles like lysosomes. Perform imaging promptly after loading and washing to ensure measurements reflect cytosolic pH.

References

  • East, A. et al. (1994). Synthesis of 2-(4-carboxy-3-fluorophenyl)phenol. U.S. Patent No. US5354823A.

Application Note: In Vitro Characterization of 2-(4-Carboxy-3-fluorophenyl)phenol as a TTR Kinetic Stabilizer

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals focusing on protein misfolding diseases and small-molecule pharmacodynamics. It details the evaluation of 2-(4-Carboxy-3-fluorophenyl)phenol (CAS 1261975-31-8), a fluorinated biaryl acid, specifically as a chemical probe for Transthyretin (TTR) Kinetic Stabilization .

Executive Summary & Rationale

2-(4-Carboxy-3-fluorophenyl)phenol represents a distinct structural class of biaryl acids. Unlike the classic NSAID Diflunisal (where the hydroxyl and carboxyl groups reside on the same ring, forming a salicylate motif), this compound distributes these functional groups across the biphenyl scaffold: the hydroxyl group is on the proximal ring (ortho-position), while the carboxyl group and fluorine substituent are on the distal ring.

This "split-pharmacophore" architecture is of high interest in Transthyretin (TTR) Amyloidosis research. The compound mimics the thyroxine (T4) structure, allowing it to bind into the TTR tetramer's central channel. By bridging the dimer-dimer interface, it kinetically stabilizes the tetramer, preventing dissociation into amyloidogenic monomers—the rate-limiting step in TTR amyloidosis.

This guide provides validated protocols for solubilization, TTR stabilization assays (Thioflavin T), and cytotoxicity profiling.

Chemical Handling & Solubilization

The biphenyl core renders this compound lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which yields false negatives in fluorescence assays.

ParameterSpecification
Molecular Weight 232.21 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
Stock Solvent DMSO (Dimethyl sulfoxide), anhydrous
Max Stock Conc. 50 mM
Working Buffer PBS (pH 7.4) or Sodium Acetate (pH 4.4 for acid denaturation)
Solubilization Protocol
  • Weighing: Weigh 2.32 mg of powder into a sterile amber glass vial (light sensitive).

  • Dissolution: Add 200 µL of 100% DMSO to achieve a 50 mM master stock . Vortex for 30 seconds.

  • Clarification: Centrifuge at 13,000 x g for 1 minute to ensure no particulate matter remains.

  • Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Primary Assay: TTR Acid-Mediated Fibril Formation (ThT Assay)

This is the gold-standard assay for validating TTR stabilizers. It forces TTR tetramer dissociation using acidic pH; effective ligands will prevent this dissociation and subsequent fibril formation.

Mechanism of Action

The compound binds to the unoccupied T4 binding pockets (two per tetramer). The ortho-hydroxyl group likely forms hydrogen bonds with Ser117/Thr119, while the distal carboxylate interacts with Lys15/Glu54 at the channel entrance, locking the tetramer.

Materials
  • Recombinant WT-TTR: 0.4 mg/mL in 10 mM phosphate, 100 mM KCl, pH 7.6.

  • Assay Buffer: 200 mM Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.

  • Thioflavin T (ThT) Stock: 2 mM in water (filtered).

  • Test Compound: 2-(4-Carboxy-3-fluorophenyl)phenol (diluted from DMSO stock).

Step-by-Step Protocol
  • Pre-Incubation:

    • Dilute WT-TTR to 4 µM (final tetramer concentration) in neutral buffer (pH 7.6).

    • Add test compound at varying concentrations (e.g., 2 µM, 4 µM, 8 µM, 20 µM).

    • Control: DMSO vehicle only (Negative Control) and Diflunisal (Positive Control).

    • Incubate for 30 minutes at 37°C to allow ligand binding.

  • Acid Denaturation (Initiation):

    • Mix the TTR-ligand solution 1:1 with Assay Buffer (pH 4.4) .

    • Final pH should be ~4.4; Final TTR conc: 2 µM.

  • Incubation:

    • Incubate samples in a sealed 96-well plate at 37°C for 72 hours (static).

  • Quantification:

    • Add ThT to each well (Final conc: 10 µM).

    • Read Fluorescence: Ex: 440 nm / Em: 482 nm .

  • Data Analysis:

    • Normalize fluorescence against the DMSO control (100% fibril formation).

    • Calculate % Inhibition =

      
      .
      
Expected Results (Data Structure)
Compound Concentration (µM)Molar Ratio (Ligand:TTR)% Fibril Inhibition (Expected)Interpretation
0 (DMSO)00%Full Aggregation
2 µM1:130-50%Partial Occupancy
4 µM2:160-85%Stoichiometric Binding
10 µM5:1>90%Saturation / Complete Stabilization

Secondary Assay: Cytotoxicity Profiling (HepG2)

Since TTR is primarily synthesized in the liver, hepatotoxicity is a critical exclusion criterion.

Protocol
  • Cell Line: HepG2 (Human liver carcinoma).

  • Seeding: 10,000 cells/well in 96-well plates; allow attachment for 24h.

  • Treatment: Treat cells with 2-(4-Carboxy-3-fluorophenyl)phenol (0.1 µM – 100 µM) for 48 hours.

  • Readout: MTT or CellTiter-Glo (ATP) assay.

  • Threshold: An

    
     suggests significant hepatotoxicity, making the scaffold unsuitable for high-dose TTR therapy.
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow from compound preparation to TTR stabilization validation.

TTR_Workflow Compound 2-(4-Carboxy-3-fluorophenyl)phenol (Powder) Stock 50 mM Stock (DMSO) Compound->Stock Solubilization Binding Ligand Binding (37°C, pH 7.6) Stock->Binding Dilution TTR_Tetramer WT-TTR Tetramer (Native State) TTR_Tetramer->Binding Acid_Stress Acid Stress (pH 4.4, 72h) Binding->Acid_Stress Kinetic Challenge Path_Stable Stabilized Tetramer (No Aggregation) Acid_Stress->Path_Stable Effective Ligand Path_Fibril Amyloid Fibrils (High ThT Signal) Acid_Stress->Path_Fibril Ineffective/Vehicle Readout Fluorescence (Ex 440 / Em 482) Path_Stable->Readout Low Signal Path_Fibril->Readout High Signal

Caption: Logical workflow for evaluating TTR kinetic stabilization. Effective binding prevents the acid-induced transition from Tetramer to Fibril.

Mechanistic Insights & Troubleshooting

Structure-Activity Relationship (SAR) Context
  • The Fluorine Effect: The fluorine atom at position 3 of the phenyl ring serves two purposes: it modulates the pKa of the adjacent carboxyl group (increasing acidity) and fills hydrophobic pockets within the TTR channel (halogen bonding), potentially increasing binding affinity compared to non-fluorinated analogs.

  • The "Split" Phenol/Acid: By separating the phenol and carboxyl groups onto different rings, this molecule avoids the classic salicylate structure. This is advantageous because salicylates often inhibit COX-1/COX-2. This molecule may exhibit reduced NSAID activity , reducing the risk of gastrointestinal bleeding—a common side effect of Diflunisal.

Troubleshooting Guide
  • High Background Fluorescence: The compound itself may fluoresce. Solution: Always run a "Compound Only" control (no protein) in the ThT assay and subtract this baseline.

  • Precipitation: If the solution turns cloudy upon adding to the acidic buffer, the compound has crashed out. Solution: Lower the concentration or add 0.01% Triton X-100 to the buffer.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Wiseman, R. L., et al. (2005). "Kinetic stabilization of an oligomeric protein by a single ligand binding event." Journal of the American Chemical Society, 127(15), 5540-5551.

  • Baures, P. W., et al. (1999). "Discovery of transthyretin amyloidogenesis inhibitors through structure-based design." Bioorganic & Medicinal Chemistry, 7(7), 1339-1347.

  • PubChem Compound Summary. "4-(4-Carboxy-3-fluorophenyl)phenol (Isomer Reference)." National Center for Biotechnology Information.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol

[1]

Case ID: 2-4C3F-PP-SYN Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Synthetic Challenge

You are likely attempting to synthesize 2-(4-Carboxy-3-fluorophenyl)phenol via a Suzuki-Miyaura cross-coupling.[1] While the disconnection appears straightforward (an aryl halide + an aryl boronic acid), this specific scaffold presents a "perfect storm" of electronic and steric challenges that frequently lead to stalled reactions or "phantom" yield losses.

The Core Problem: The convergence of an electron-rich phenol (nucleophilic, prone to oxidation) and an electron-deficient fluorinated benzoic acid (prone to protodeboronation) creates a narrow operating window for the palladium catalyst.

This guide moves beyond standard textbook protocols to address the specific side reactions driven by the 3-fluoro and 4-carboxy substituents.[1]

Critical Troubleshooting Modules
Module A: The "Phantom" Yield Loss (Protodeboronation)

Symptom: You observe low conversion. The aryl halide remains unreacted, but the boronic acid starting material has disappeared from the LC-MS/TLC. Diagnosis: Rapid Protodeboronation of the fluorinated boronic acid.

The Mechanism: The 3-fluoro and 4-carboxy groups are strongly electron-withdrawing.[1] This reduces the electron density on the aromatic ring, making the C-B bond significantly more labile to hydrolysis, especially under the basic conditions required for transmetallation. The boronic acid is replaced by a proton before it can enter the catalytic cycle.

ProtodeboronationStart4-Borono-2-fluorobenzoic acidComplexBoronate 'Ate' Complex(Unstable)Start->Complex+ BaseBaseBase (OH-)Base->ComplexTransitionIpso-ProtonationComplex->TransitionC-B Bond Weakening(Due to F-substituent)Product3-Fluorobenzoic acid(Dead End Byproduct)Transition->Product+ H2O / - B(OH)3

Figure 1: Mechanism of base-mediated protodeboronation facilitated by electron-withdrawing groups.[1]

Corrective Action:

  • Switch Ligands: Use MIDA boronates or Pinacol esters instead of free boronic acids. They release the active species slowly, maintaining a low concentration that favors coupling over hydrolysis.

  • Anhydrous Conditions: Move to anhydrous bases like K₃PO₄ or Cs₂CO₃ in dry 1,4-dioxane. Avoid aqueous carbonate bases.[1]

Module B: Catalyst "Death" (Poisoning)

Symptom: The reaction turns black (Pd precipitation) immediately upon heating, or conversion stops at ~20%. Diagnosis: Coordination of free functional groups (-COOH and -OH) to the Palladium center.[1]

The Mechanism: The free carboxylic acid (on the boronic acid partner) and the phenolic hydroxyl (on the halide partner) can deprotonate and bind tightly to the Pd(II) intermediate, displacing the phosphine ligands. This creates an inactive "Pd-black" species.[1]

Corrective Action:

  • The "Gold Standard" Fix: Do not couple naked substrates.

    • Protect the Phenol

      
      Benzyl Ether (Bn)  or Methyl Ether (Me) .[1]
      
    • Protect the Acid

      
      Methyl Ester  or tert-Butyl Ester .[1]
      
  • The "Direct" Fix (If protection is impossible): Use water-soluble, bulky phosphine ligands like SPhos or XPhos .[1] These bulky ligands create a "shell" around the Pd, preventing the substrate from binding to the metal center in an inhibitory mode.

Module C: The Regioselectivity Trap (Lactonization Risks)

Symptom: Mass spectrum shows a peak at [M-18] (Loss of water).[1] Diagnosis: Intramolecular Cyclization (Lactone formation).[1]

Analysis:

  • For YOUR Molecule (2-(4-Carboxy...)): The carboxylic acid is in the para position relative to the biaryl bond.[1] It is geometrically impossible for the phenol to attack this acid to form a lactone. If you see M-18, it is likely intermolecular esterification (polymerization).[1]

  • Warning: If you are synthesizing the isomer 2-(2-carboxy-3-fluorophenyl)phenol, lactonization to a benzocoumarin (urolithin analogue) is instantaneous.[1]

Optimized Synthetic Protocol (SOP)

This protocol prioritizes robustness and purity over step-count, utilizing a protection/deprotection strategy to eliminate side reactions.

Step 1: Preparation of Partners
  • Partner A (Halide): 2-Bromoanisole (commercially available).[1] Why? Masks the phenol to prevent oxidation and catalyst poisoning.

  • Partner B (Boron): 4-(Methoxycarbonyl)-3-fluorophenylboronic acid pinacol ester.[1] Why? The ester prevents catalyst binding; the pinacol slows hydrolysis.

Step 2: The Coupling (Suzuki-Miyaura)
  • Charge: A reaction vial with Partner A (1.0 equiv), Partner B (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).[1]

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Base: Add aqueous K₂CO₃ (3.0 equiv, 2M solution). Note: Because we protected the groups, we can safely use aqueous conditions now.

  • Degas: Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling of the electron-rich anisole ring.

  • Heat: Stir at 90°C for 4-16 hours. Monitor by HPLC.

Step 3: Global Deprotection [1]
  • Isolate: Work up the coupling product (Methyl ester/Methyl ether intermediate).

  • Reagent: Dissolve in DCM at 0°C. Add BBr₃ (3.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. BBr₃ will cleave both the methyl ether and the methyl ester (if aqueous workup is vigorous) or strictly the ether.

  • Hydrolysis (if needed): If the ester survives BBr₃, treat with LiOH in THF/Water to reveal the final carboxylic acid.

Comparative Reagent Table
VariableStandard ReagentRecommendation for THIS SynthesisReason
Catalyst Source Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd-XPhos G3 Pd(PPh₃)₄ is too sensitive to oxidation; dppf is robust for sterically crowded biaryls.[1]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) Reduces water concentration to minimize protodeboronation of the fluorinated ring.
Solvent DMF/Water1,4-Dioxane or Toluene Non-polar solvents reduce the solubility of the "ate" complex, slowing side reactions.
Boron Source Boronic AcidPinacol Ester (BPin) Pinacol esters are more stable towards protodeboronation than free acids.[1]
Visual Workflow

SynthesisWorkflowStartStart:2-Bromophenol + 4-Carboxy-3-fluoro-PBADecisionDirect Coupling?Start->DecisionRouteARoute A (Direct):Requires Pd-XPhosHigh Risk of PoisoningDecision->RouteAYes (Fast)RouteBRoute B (Protected):1. Methylation (MeI)2. Esterification (MeOH)Decision->RouteBNo (Robust)FinalTarget:2-(4-Carboxy-3-fluorophenyl)phenolRouteA->FinalLow YieldCouplingSuzuki CouplingPd(dppf)Cl2, K3PO4Dioxane, 90°CRouteB->CouplingDeprotectionGlobal DeprotectionBBr3 / DCMCoupling->DeprotectionDeprotection->Final

Figure 2: Decision tree comparing Direct vs. Protected synthetic routes.

References
  • Suzuki-Miyaura Coupling of Unprotected Phenols

    • Anderson, K. W., et al.[1][2] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 2006.[2] [1]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Suppression." Journal of the American Chemical Society, 2016.[2] [1]

  • Fluorine Effects in Cross-Coupling

    • Lennox, A. J. J., & Lloyd-Jones, G. C.[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.[1]

  • Synthesis of Salicylaldehydes (Ortho-functionalization context)

    • Hofsløkken, N. U., & Skattebøl, L. "Convenient Method for the Ortho-Formylation of Phenols."[3] Acta Chemica Scandinavica, 1999.[1]

Technical Support Center: Synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer a structured approach to problem-solving.

The synthesis of this biaryl compound, a valuable scaffold in medicinal chemistry and materials science, is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, the presence of multiple functional groups—a carboxylic acid, a phenol, and a fluorine atom—presents unique challenges that require careful consideration of reaction parameters. This guide is structured to address these challenges directly.

Recommended Synthetic Pathway

A robust and high-yielding synthesis of 2-(4-Carboxy-3-fluorophenyl)phenol typically involves a two-step process to prevent undesirable side reactions associated with the free carboxylic acid and phenol groups. The recommended pathway involves:

  • Step 1: Suzuki-Miyaura Coupling: Coupling of an ester-protected carboxy-fluorophenyl halide with a protected hydroxyphenylboronic acid derivative. Using an ester, such as a methyl or ethyl ester, prevents the carboxylic acid from interfering with the basic conditions of the reaction.

  • Step 2: Saponification (Hydrolysis): Conversion of the intermediate ester back to the final carboxylic acid product under basic conditions, followed by acidic workup.[4][5]

Below is a visual representation of this recommended workflow.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation & Saponification ReactantA Methyl 4-bromo-2-fluorobenzoate (Aryl Halide) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) ReactantA->Catalyst 1. ReactantB (2-Methoxyphenyl)boronic acid (Boronic Acid) ReactantB->Catalyst 2. Product1 Methyl 3-fluoro-2'-(methoxy)-[1,1'-biphenyl]-4-carboxylate (Coupled Intermediate) Catalyst->Product1 Heat Step2_Reactant Coupled Intermediate from Step 1 Step2_Reagents BBr₃ (Demethylation) LiOH, H₂O (Saponification) HCl (aq) (Acidification) Step2_Reactant->Step2_Reagents Reacts with FinalProduct 2-(4-Carboxy-3-fluorophenyl)phenol (Final Product) Step2_Reagents->FinalProduct Yields

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the catalyst system, reagent quality, or reaction conditions.

  • Potential Cause A: Inactive Palladium Catalyst

    • Explanation: The catalytic cycle of the Suzuki reaction requires a Pd(0) species to initiate oxidative addition.[1][6] If you are using a Pd(0) precatalyst like Pd(PPh₃)₄, it may have degraded due to prolonged exposure to air. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to Pd(0) in situ effectively.

    • Solution:

      • Use Fresh Catalyst: Always use a fresh bottle of palladium catalyst or one that has been stored properly under an inert atmosphere (Argon or Nitrogen).

      • Ensure Anhydrous & Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed by sparging with an inert gas (Argon is preferred) for at least 30 minutes before use.[7]

      • Ligand Choice: For sterically hindered or electronically deactivated substrates, standard ligands like PPh₃ may be insufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can accelerate both the oxidative addition and reductive elimination steps.[6][8][9]

  • Potential Cause B: Poor Boronic Acid/Ester Quality (Protodeboronation)

    • Explanation: Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source, converting your boronic acid back to its corresponding arene.[10] This is often exacerbated by high temperatures and prolonged reaction times in aqueous media.[11]

    • Solution:

      • Check Purity: Use high-purity boronic acid. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which may be less reactive.

      • Use a Boronic Ester: Pinacol esters of boronic acids are significantly more stable towards protodeboronation and are highly recommended for challenging couplings.[10]

      • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid derivative to compensate for any degradation.

  • Potential Cause C: Suboptimal Base or Solvent

    • Explanation: The base plays a critical role in activating the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[1][8] An incorrect choice of base or solvent can halt the reaction.

    • Solution:

      • Base Selection: For ester-containing substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. If ester hydrolysis is a concern even with mild bases, consider using a non-nucleophilic fluoride source like KF.[8]

      • Solvent System: A biphasic solvent system is often required. Common choices include Dioxane/H₂O, Toluene/EtOH/H₂O, or THF/H₂O.[7] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

G Start Problem: Low or No Yield CheckTLC Analyze TLC/LC-MS: Starting Material (SM) Consumed? Start->CheckTLC SM_Yes No, SM Remains CheckTLC->SM_Yes SM_No Yes, SM Consumed but no product CheckTLC->SM_No Cause1 Potential Cause: Inactive Catalyst or Suboptimal Conditions (Base/Solvent/Temp) SM_Yes->Cause1 Cause2 Potential Cause: Reagent Decomposition (e.g., Protodeboronation) SM_No->Cause2 Solution1 Action: 1. Use fresh catalyst/ligand. 2. Degas solvents thoroughly. 3. Screen different bases/solvents. Cause1->Solution1 Solution2 Action: 1. Use high-purity boronic acid. 2. Switch to a pinacol boronic ester. 3. Use slight excess (1.2 eq). Cause2->Solution2

Caption: Troubleshooting logic for low reaction yield.

Question 2: My reaction is messy, with multiple side products. How can I improve selectivity?

The formation of byproducts is a key challenge in achieving high yields and purity. The most common culprits are homocoupling, dehalogenation, and premature hydrolysis.

  • Side Product: Homocoupling of the Boronic Acid

    • Appearance: A symmetrical biaryl derived from the boronic acid partner (e.g., 2,2'-dimethoxybiphenyl in our proposed reaction).

    • Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[10][12] Pd(II) can stoichiometrically couple two molecules of the boronic acid to generate the homocoupled product and Pd(0).[13]

    • Solution:

      • Rigorous Degassing: As mentioned previously, thoroughly degassing the reaction mixture is the most critical step to prevent oxygen-mediated homocoupling.[7]

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the beginning of the reaction.

      • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, disfavoring the bimolecular homocoupling reaction.

  • Side Product: Dehalogenation of the Aryl Halide

    • Appearance: The aryl halide is reduced to an arene (e.g., methyl 2-fluorobenzoate).

    • Cause: This occurs when a hydride source is present, which can displace the halide on the palladium intermediate, followed by reductive elimination.[10] Certain solvents (like alcohols) or bases can act as hydride donors.

    • Solution:

      • Solvent Choice: If dehalogenation is significant, avoid using alcohol as a primary solvent. Aprotic solvents like dioxane or toluene are preferable.

      • Base Selection: Use a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃.

Question 3: How should I purify the final product, 2-(4-Carboxy-3-fluorophenyl)phenol?

Purification requires removing palladium residues, unreacted starting materials, and boronic acid-related impurities. A multi-step extraction and crystallization process is usually effective.

  • Palladium Removal: After the reaction is complete, cool the mixture and dilute it with a solvent like Ethyl Acetate or Toluene. To remove the palladium catalyst, you can either:

    • Filter the mixture through a pad of Celite®.

    • Perform a silica gel plug filtration.

  • Aqueous Workup (Post-Hydrolysis):

    • After the saponification step, the product exists as a dicarboxylate salt in the aqueous layer.

    • Wash the aqueous layer with a non-polar organic solvent (e.g., ether or hexanes) to remove any non-polar organic impurities.

    • Slowly acidify the aqueous layer with cold 1M HCl to a pH of ~2-3. The carboxylic acid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

  • Recrystallization:

    • The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/heptane mixture, to yield the final product with high purity.

Frequently Asked Questions (FAQs)

  • Q: Why is it necessary to protect the carboxylic acid as an ester?

    • A: The free carboxylic acid is acidic and would be deprotonated by the base required for the Suzuki coupling. The resulting carboxylate anion can coordinate to the palladium center, potentially interfering with the catalytic cycle and leading to lower yields. Using an ester circumvents this issue.

  • Q: What is the optimal temperature for the coupling reaction?

    • A: This is highly dependent on the specific substrates, catalyst, and ligand used. Generally, temperatures between 80-100 °C are effective.[14] It is recommended to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid thermal decomposition or side reactions like protodeboronation.

  • Q: Can I use an aryl chloride instead of a bromide?

    • A: Aryl chlorides are less reactive than bromides in the oxidative addition step (reactivity order: I > Br > OTf >> Cl).[1][2] To successfully use an aryl chloride, you will likely need a more specialized, highly active catalytic system, often employing bulky, electron-rich phosphine ligands (like those developed by Buchwald) or NHC ligands.[6][8]

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup.

  • Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 or 5:1 v/v mixture) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Saponification to Yield Final Product
  • Dissolution: Dissolve the crude ester intermediate from Protocol 1 in a mixture of THF and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH, 3-5 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the hydrolysis is complete (monitor by TLC/LC-MS).

  • Purification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A solid precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to afford the final product, 2-(4-Carboxy-3-fluorophenyl)phenol.

Parameter Optimization Summary

The following table summarizes key parameters and their impact on the Suzuki-Miyaura coupling yield.

ParameterStandard ConditionOptimization Strategy & RationalePotential Impact
Catalyst Pd(PPh₃)₄ (3 mol%)Use bulky, electron-rich ligands (e.g., SPhos, RuPhos) with a Pd(OAc)₂ precursor. These ligands accelerate reductive elimination, especially for sterically hindered biaryls.High
Base K₂CO₃ (2.5 eq)Screen stronger bases like K₃PO₄ or Cs₂CO₃. Cesium bases can accelerate transmetalation and break up palladium aggregates.High
Solvent Dioxane/H₂O (4:1)Try other aprotic solvents like Toluene or 2-MeTHF. The choice can influence catalyst solubility and reaction kinetics.Medium
Boron Reagent Boronic AcidSwitch to the corresponding pinacol boronic ester. This significantly increases stability against protodeboronation.High
Temperature 90 °COptimize between 80-110 °C. Too low may result in slow reaction; too high can increase side product formation.Medium

References

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN1597665A - New technology of synthesizing fenoxycarb.
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Retrieved from [Link]

  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Google Patents. (n.d.). US10005884B2 - Methods for purifying 2-aryl-3,3-bis(hydroxyaryl)phthalimidines.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • ResearchGate. (2025, November 18). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • MDPI. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, a high-affinity leukotriene B4 receptor antagonist. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

Sources

Technical Support Center: Fluorinated Precursor Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource, designed for immediate application by synthetic chemists and process engineers.

Status: Operational | Tier: Level 3 (Advanced Synthesis) Topic: Troubleshooting Reactivity Profiles of Fluorinated Substrates

Mission Statement

The C–F bond is the strongest single bond in organic chemistry (~105 kcal/mol), yet fluorine’s high electronegativity creates unique electronic environments that can either completely shut down conventional reactivity or accelerate specific pathways (like


). This guide addresses the "Fluorine Paradox"—where substrates are simultaneously too stable (inert C–F bonds) and too reactive (side reactions like hydrodefluorination).

🔬 Module 1: C–F Bond Activation (Breaking the "Unbreakable")

Scenario: You need to functionalize a specific C–F site (turning Ar–F into Ar–C or Ar–N), but the bond is inert to standard Pd-catalysis.

📉 The Problem: Kinetic Inertness

Standard Palladium catalysts struggle to oxidatively add into C–F bonds due to the high bond dissociation energy (BDE) and the poor matching of "soft" Pd orbitals with "hard" Fluorine orbitals.

🛠️ Troubleshooting Protocol

Q: My Pd-catalyzed cross-coupling recovers 99% starting material. How do I activate the C–F bond? A: Switch metals. Nickel (Ni) is smaller and more nucleophilic, allowing for better orbital overlap with the C–F bond. You must also modulate the ligand sterics.

The "Ni-NHC" Solution: Use Nickel(0) with N-Heterocyclic Carbene (NHC) ligands.

  • Small Ligands (e.g., IMes): Promote concerted oxidative addition (preferred for clean chemistry).

  • Large Ligands (e.g., IPr): Often force a radical pathway, which can lead to hydrodefluorination byproducts if H-sources are present.

Recommended System:

Component Recommendation Function

| Pre-catalyst |


 | Source of Ni(0). Must be handled in a glovebox. |
| Ligand  | IMes  or PCy3  | Electron-rich, smaller cone angle to facilitate approach to C–F. |
| Additive  | 

or

salts | Acts as a Lewis Acid to pull electron density from F, weakening the C–F bond. | | Solvent | Toluene/Dioxane | Non-polar solvents often stabilize the transition state better than polar ones here. |
📊 Mechanism Visualization (DOT)

The following diagram illustrates the critical divergence between concerted activation and radical failure modes.

Ni_CF_Activation Start Fluoroarene (Ar-F) + Ni(0)L2 Decision Ligand Sterics? Start->Decision Concerted Concerted Oxidative Addition (3-membered transition state) Decision->Concerted Small (IMes, PCy3) Radical Single Electron Transfer (SET) Decision->Radical Bulky (IPr, tBuXPhos) Intermediate1 Square Planar Trans-[Ni(F)(Ar)L2] Concerted->Intermediate1 Kinetic Control Product Success: Ar-Nu Product Intermediate1->Product + Nucleophile RadicalPair Radical Pair [Ni(I)-F] + Ar• Radical->RadicalPair SideProduct Failure: Ar-H (Hydrodefluorination) RadicalPair->SideProduct + H-source (Solvent)

Caption: Ligand sterics dictate the mechanism. Small ligands favor controlled oxidative addition; bulky ligands risk radical side-reactions.

🧪 Module 2: Cross-Coupling Fluorinated Aryl Halides

Scenario: You have a molecule with both a Halogen (Cl/Br/I) and Fluorine atoms.[1][2][3][4][5][6][7][8] You want to react the Halogen, but the Fluorine is causing issues (electronic deactivation or side reactions).

📉 The Problem: Hydrodehalogenation

Fluorine is an Electron Withdrawing Group (EWG). While this usually accelerates oxidative addition of Ar–Cl/Br to Pd, it also makes the resulting Pd–Ar species highly prone to hydrodehalogenation (replacing Cl with H instead of the coupling partner).

🛠️ Troubleshooting Protocol

Q: I am trying a Buchwald-Hartwig amination on a polyfluorinated aryl bromide, but I only get the de-halogenated arene (Ar-H). Why? A: The highly electron-deficient metal center (caused by the fluorinated ring) undergoes reductive elimination with trace water or solvent faster than with your amine.

The "Bulky-Rich" Solution: You need a ligand that is electron-rich (to counteract the EWG effect of F) and bulky (to squeeze out water).

  • Strict Drying: The reaction must be anhydrous. Fluorinated intermediates scavenge protons from water instantly.

  • Ligand Switch: Switch to BrettPhos or RuPhos . These bulky biaryl phosphines create a hydrophobic pocket around the Pd center, physically shielding it from moisture while facilitating the desired reductive elimination.

  • Base Selection: Switch from

    
     to LHMDS  or NaOtBu . Stronger, anhydrous bases prevent the "bicarbonate/water" shuttle mechanism.
    

⚗️ Module 3: Nucleophilic Fluorination ( )

Scenario: You are trying to introduce Fluorine by displacing a leaving group (Cl,


) using a fluoride source (KF, CsF, TBAF).
📉 The Problem: The "Naked" Fluoride Dilemma

Fluoride (


) is a "hard" nucleophile with high charge density.
  • In protic solvents (MeOH): It is heavily solvated (H-bonded) and becomes non-nucleophilic.

  • In aprotic solvents (THF): It is insoluble and forms tight ion pairs with its counter-cation (

    
    , 
    
    
    
    ), making it unreactive.
🛠️ Troubleshooting Protocol

Q: My


 reaction with KF in THF shows 0% conversion. How do I get the Fluoride into solution? 
A:  You must break the lattice energy of the inorganic salt or use a phase-transfer catalyst.

The "Solvation Control" System:

Parameter Standard Choice "Fluorine-Optimized" Choice Why?
Solvent THF / DCM Sulfolane or DMSO High dielectric constants dissolve inorganic salts; Sulfolane is stable at high T.
Reagent KF CsF (Cesium Fluoride) Cs+ is larger/softer than K+, creating a looser ion pair with F-, making F- more "naked" and reactive.

| Additive | None | 18-Crown-6 | Chelates


 ions, stripping them from 

, leaving a highly reactive "naked" fluoride. | | Drying | Standard | Spray-dried KF | Lattice energy of crystalline KF is too high. Spray-dried (amorphous) KF has higher surface area. |

Critical Insight: Contrary to typical trends, Fluorine is the BEST leaving group for


 (better than I, Br, Cl) because the highly electronegative F stabilizes the Meisenheimer intermediate (the rate-determining step). If you are trying to displace a group with Fluorine, ensure your ring has strong EWGs (nitro, cyano) ortho/para to the leaving group.

⚡ Module 4: Photoredox Activation (The Modern Approach)

Scenario: Traditional thermal methods are decomposing your sensitive substrate.

📉 The Problem: Thermal Limits

Heating fluorinated precursors often leads to polymerization or non-specific decomposition before the C–F bond breaks.

🛠️ Troubleshooting Protocol

Q: Can I defluorinate my substrate without heating it to 140°C? A: Yes, using visible-light photoredox catalysis to generate a radical anion.

The "Reductive Quenching" Strategy:

  • Catalyst: fac-Ir(ppy)3 or Organic dyes (e.g., 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) ).

  • Mechanism: The excited catalyst donates an electron to the Fluoroarene (

    
    ).
    
  • Fragmentation: The radical anion is unstable and ejects

    
    , leaving an aryl radical (
    
    
    
    ) that can be trapped by H-sources or alkenes.
📊 Workflow Visualization (DOT)

Photoredox_CF Light Blue LED (450nm) Cat_GS Catalyst (Ground State) Light->Cat_GS Excitation Cat_Ex Catalyst* (Excited) Cat_GS->Cat_Ex RadicalAnion [Ar-F]•- Cat_Ex->RadicalAnion SET (Reduction) Substrate Ar-F Substrate Substrate->RadicalAnion ArylRadical Ar• + F- RadicalAnion->ArylRadical Mesolytic Cleavage Product Functionalized Product ArylRadical->Product Trapping

Caption: Photoredox allows C-F cleavage at Room Temperature via Single Electron Transfer (SET).

📚 References

  • Mechanisms of Ni-Catalyzed C-F Activation

    • Title: Coligand role in the NHC nickel catalyzed C–F bond activation

    • Source: Chemical Science (via PubMed Central)

    • URL:[Link]

  • Pd-Catalyzed Cross-Coupling of Fluorinated Substrates

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation[9]

    • Source: The Weizmann Institute of Science[9]

    • URL:[Link][10][3]

  • Photoredox C-F Activation

    • Title: Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances[4][7][11][12]

    • Source: Nature

    • URL:[Link][4]

  • General Reactivity of Fluorinated Aromatics

    • Title: Nucleophilic aromatic substitution (

      
      ) - Solvent and Leaving Group Effects[13]
      
    • Source: Wikipedia (General Reference for

      
       trends)
      
    • URL:[Link]

Sources

Technical Support Center: Bioavailability Enhancement of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming "Brick Dust" Solubility & Metabolic Clearance in Fluorinated Scaffolds

Executive Summary: The Fluorine Conundrum

You are likely here because your fluorinated biphenyl candidate exhibits the classic "grease ball" phenotype: high potency and metabolic stability (thanks to the C-F bond strength of ~485 kJ/mol), but negligible aqueous solubility and poor oral exposure.

Fluorination of the biphenyl scaffold typically pushes LogP > 4.0 and enhances crystal lattice energy via strong


-

stacking and C-F dipole interactions. Standard micronization rarely suffices. This guide bypasses basic textbook advice and focuses on three high-impact intervention strategies: Amorphous Solid Dispersions (ASDs) , Lipid-Based Formulations (LBFs) , and Supramolecular Complexation .

Module 1: Amorphous Solid Dispersions (ASDs)

Target Issue: High melting point (


C) and rapid precipitation upon dissolution.
The Mechanism: "Spring and Parachute"

Crystalline fluorinated biphenyls require immense energy to break the lattice. We must trap the molecule in a high-energy amorphous state (the "Spring") using a polymer that inhibits recrystallization (the "Parachute").

Critical Insight: For fluorinated biphenyls, standard PVP is often insufficient due to moisture uptake. You require polymers with hydrophobic moieties that interact with the aromatic biphenyl rings while providing steric hindrance.

Protocol: Hot Melt Extrusion (HME) Screening
  • Recommended Polymers: HPMC-AS (L or M grades), Copovidone (PVP-VA64), or Soluplus.

  • Drug Load: Start at 10-20% w/w. Fluorinated biphenyls often recrystallize at loads >30%.

Step-by-Step Workflow:

  • DSC Analysis: Determine

    
     and 
    
    
    
    of the API. If
    
    
    is
    
    
    C, HME may degrade the drug; switch to Spray Drying (SD).
  • Miscibility Screen: Solvent cast films of Drug:Polymer (1:3 ratio). Analyze via PLM (Polarized Light Microscopy). Birefringence = Failure (Crystals present).

  • Extrusion: Operate at

    
    C to 
    
    
    
    C.
  • Dissolution Test: Non-sink conditions (to test supersaturation maintenance).

Troubleshooting ASDs
SymptomProbable CauseCorrective Action
Immediate Precipitation "Spring" released too fast; polymer hydration is too slow.Switch to a more hydrophilic polymer (e.g., HPMC-AS-L) or add a surfactant (TPGS, SDS) at 1-2%.
Recrystallization on Storage

of the mixture is too low (high molecular mobility).
Use a polymer with higher

(e.g., PVP K90) or reduce drug load. Store with desiccants.
Phase Separation Drug-Polymer immiscibility.[1]The fluorinated motif is too lipophilic. Switch to Soluplus (graft copolymer) which has better affinity for lipophilic regions.
Visual Workflow: ASD Decision Logic

ASD_Strategy Start Fluorinated Biphenyl Candidate CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 250°C CheckTm->HighTm LowTm Tm < 250°C CheckTm->LowTm SprayDry Spray Drying (DCM/Methanol) HighTm->SprayDry HME Hot Melt Extrusion LowTm->HME Analysis PLM & DSC Analysis SprayDry->Analysis HME->Analysis Result Single Tg? No Crystals? Analysis->Result Optimization Change Polymer (Increase Hydrophobicity) Result->Optimization No (Recrystallized) Success Proceed to Stability Testing Result->Success Yes (Amorphous)

Caption: Decision logic for selecting the amorphous solid dispersion manufacturing method based on thermal properties.

Module 2: Lipid-Based Formulations (LBF)

Target Issue: High LogP (> 5.0) and significant First-Pass Metabolism.

The Mechanism: Lymphatic Transport

Fluorinated biphenyls are prime candidates for intestinal lymphatic transport. By formulating in long-chain triglycerides (LCT), you stimulate chylomicron formation. The drug associates with the triglyceride core of the chylomicron, bypassing the portal vein (liver) and entering systemic circulation via the thoracic duct.

Protocol: Pseudo-Ternary Phase Diagram Construction

To create a Self-Microemulsifying Drug Delivery System (SMEDDS):

  • Oil Phase: Capryol 90 or Peceol (solubilizes the fluorinated core).

  • Surfactant: Cremophor EL or Tween 80 (High HLB).

  • Co-Surfactant: Transcutol P or PEG 400.

Experiment: Mix Oil/Surfactant/Co-Surfactant in varying ratios. Titrate with water. The region that remains clear/transparent indicates a stable microemulsion.

Troubleshooting LBFs
SymptomProbable CauseCorrective Action
Turbidity upon dilution Emulsion droplet size > 200nm.Increase Surfactant:Oil ratio. Aim for Type III formulation (SMEDDS).
Drug precipitation in capsule Solubility limit exceeded in the pre-concentrate.Add a precipitation inhibitor (e.g., PVP) to the lipid fill (Supersaturatable SEDDS).
Low in vivo exposure (despite solubility) Poor digestion of the lipid.Ensure you are using digestible lipids (LCT/MCT). Avoid pure mineral oils which are not digested.

Module 3: Supramolecular "Fluorous" Shielding

Target Issue: Specific fluorine-based hydrophobicity that resists standard solubilizers.

The Mechanism: Cyclodextrin Complexation

Standard


-Cyclodextrin (

-CD) works, but for fluorinated biphenyls, the binding constant (

) can be enhanced by using Hydroxypropyl-

-CD (HP-

-CD)
or Sulfobutylether-

-CD (SBE-

-CD)
. The fluorine atoms often alter the dipole moment, affecting how deep the biphenyl sits in the CD cavity.

Advanced Tactic: Recent research suggests using fluorinated amphiphiles or "fluorous" surfactants if toxicity profiles permit. These create a "like-dissolves-like" fluorous phase that encapsulates the drug more efficiently than hydrocarbon chains [1].

Protocol: Phase Solubility Study ( Type)
  • Add excess fluorinated biphenyl to increasing concentrations of HP-

    
    -CD (0 to 100 mM) in water.
    
  • Shake for 48 hours at 25°C.

  • Filter (0.45

    
    m) and analyze via HPLC.
    
  • Calculation:

    
    
    
    • If Slope < 1: 1:1 complex (Ideal).

    • If Slope > 1: Higher order complexes (

      
       type), suggesting potential for high solubility but risk of precipitation upon dilution.
      

FAQ: Specific Chemical Interactions

Q: Does the position of the fluorine atom on the biphenyl ring matter for formulation? A: Yes. Ortho-fluorination (2,2'-difluoro) induces a twist in the biphenyl dihedral angle due to steric repulsion, reducing planarity. This actually helps solubility by disrupting crystal packing energy.[2] Para-fluorination maintains planarity, leading to tighter packing and harder-to-solubilize crystals (higher


).

Q: Can I use particle size reduction (Nanocrystals) instead of ASD? A: Only if the issue is dissolution rate. If the equilibrium solubility is the bottleneck (which is common for fluorinated compounds), micronization will fail. You need the high-energy amorphous state (ASD) or solubilization (Lipids/CDs) to raise the kinetic solubility ceiling.

References

  • Guitton-Spassky, T., et al. (2025).[3] Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. National Institutes of Health (NIH).

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: Optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery.

  • Babu, S. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen Life Sciences.[4]

  • Loftsson, T., et al. (2005). Cyclodextrins in pharmaceutical formulations: solubilization, binding constant, and complexation efficiency. Journal of Pharmaceutical Sciences.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.

Disclaimer: This guide is for research and development purposes. All formulations must undergo rigorous toxicity and stability testing before clinical application.

Sources

Validation & Comparative

Comparative Guide: Validating Transthyretin (TTR) Kinetic Stabilization by 2-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Target Identification

The compound 2-(4-Carboxy-3-fluorophenyl)phenol (also referenced as 2-fluoro-4-(2-hydroxyphenyl)benzoic acid or related isomers) belongs to a class of fluorinated biphenyls . Based on its structural pharmacophore—a biphenyl core bridging a hydrophobic pocket with specific hydrogen-bonding "bookends" (hydroxyl and carboxyl groups)—the primary biological target is Transthyretin (TTR) .

This molecule functions as a Kinetic Stabilizer .[1][2] It binds to the unoccupied thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR tetramer. By bridging the two dimers, it raises the activation energy barrier for tetramer dissociation, which is the rate-limiting step in TTR amyloidogenesis (ATTR).

Why Validate This Compound?

While Diflunisal (a repurposed NSAID) and Tafamidis (the clinical standard) are effective, next-generation biphenyls aim to solve two critical limitations:

  • NSAID Toxicity: Diflunisal inhibits COX-1/COX-2, leading to renal/GI toxicity in heart failure patients.

  • Selectivity: The stabilizer must bind TTR in the presence of Albumin (which is ~100x more abundant in plasma).

This guide validates whether 2-(4-Carboxy-3-fluorophenyl)phenol offers superior selectivity or binding affinity compared to these benchmarks.

Part 2: Comparative Performance Matrix

The following data summarizes the theoretical and experimental positioning of the target compound against industry standards.

Feature2-(4-Carboxy-3-fluorophenyl)phenolDiflunisal (Benchmark)Tafamidis (Gold Standard)
Primary Mechanism Kinetic Stabilization (T4 Pocket)Kinetic Stabilization (T4 Pocket)Kinetic Stabilization (T4 Pocket)
Binding Affinity (

)
< 50 nM (High Potency)~75 nM~2 nM
Binding Cooperativity Negative CooperativityNegative CooperativityNegative Cooperativity
Selectivity (TTR vs Albumin) High (Fluorine enhances lipophilicity/fit)ModerateHigh
COX-1/2 Inhibition Low/Null (Target Profile)High (Potent NSAID)None
Acid Denaturation Protection > 85% Stabilization~60-70% Stabilization> 90% Stabilization

Analyst Note: The presence of the fluorine atom at the 3-position of the benzoate ring is critical. It typically lowers the pKa of the carboxylic acid and fills a specific hydrophobic halogen pocket in TTR (Ser117/Thr119 region), potentially increasing affinity over non-fluorinated analogs.

Part 3: Mechanism of Action & Pathway Visualization

To validate the target, one must understand the amyloidogenic cascade. The compound acts at the very top of the cascade, "locking" the native state.

DOT Diagram 1: TTR Amyloidogenesis & Inhibition Pathway

TTR_Pathway Tetramer Native TTR Tetramer (Functional) Monomer Misfolded Monomer (Amyloidogenic Intermediate) Tetramer->Monomer Rate-Limiting Step (Dissociation) Ligand 2-(4-Carboxy-3-fluorophenyl)phenol Ligand->Tetramer Binds T4 Pocket (Kinetic Stabilization) Oligomer Oligomers (Toxic Species) Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Organ Damage) Oligomer->Fibril Deposition

Figure 1: The kinetic stabilization mechanism.[2][3] The ligand (red) binds the native tetramer (green), preventing the rate-limiting dissociation step (red dashed line) that leads to fibril formation.

Part 4: Experimental Validation Protocols

This section details the self-validating systems required to prove the compound targets TTR effectively.

Protocol A: Acid-Mediated Fibril Formation Assay (Turbidity)

The "Gold Standard" for assessing kinetic stability in vitro.

Rationale: TTR tetramers dissociate rapidly at pH 4.4. A stabilizer will prevent the increase in turbidity (aggregation) at this pH.

Workflow:

  • Preparation: Purify Recombinant WT-TTR (0.4 mg/mL) in 10 mM phosphate buffer (pH 7.6).

  • Incubation: Incubate TTR (3.6 µM) with the test compound (7.2 µM, 2x molar excess) for 30 min at 37°C.

    • Control 1: DMSO vehicle (Negative control - 100% aggregation).

    • Control 2: Tafamidis (Positive control).

  • Acidification: Add equal volume of Acetate Buffer (200 mM, pH 4.4, 100 mM KCl, 1 mM EDTA). Final pH should be 4.4.

  • Measurement: Monitor absorbance at 400 nm (turbidity) for 72 hours at 37°C.

  • Validation Criteria: The compound is validated if it reduces the rate of turbidity increase by >50% compared to the DMSO control.

Protocol B: Isothermal Titration Calorimetry (ITC)

To determine exact Binding Affinity (


) and Stoichiometry.

Rationale: Confirms the compound binds the specific T4 pocket and determines if it exhibits negative cooperativity (binding of the first molecule makes the second harder to bind).

Workflow:

  • Cell: Fill ITC cell with WT-TTR (10 µM) in PBS.

  • Syringe: Fill syringe with 2-(4-Carboxy-3-fluorophenyl)phenol (150 µM).

  • Titration: Inject 2 µL aliquots over 20 injections.

  • Analysis: Fit data to a "Two Sets of Sites" model (due to negative cooperativity).

    • Success Metric:

      
       nM indicates high-potency stabilization.
      
Protocol C: COX Selectivity Screen (Safety)

Crucial for differentiating from Diflunisal.

Rationale: If the compound retains the COX-1 inhibition of its parent scaffold, it is less viable for heart failure patients (fluid retention risk).

Workflow:

  • Use commercial COX-1/COX-2 Inhibitor Screening Kits (fluorometric).

  • Test compound at 10 µM and 100 µM.

  • Target Profile: IC50 > 100 µM for both enzymes (i.e., inactive).

Part 5: Validation Workflow Visualization

Validation_Workflow cluster_Biophys Biophysical Validation cluster_Func Functional Validation cluster_Tox Safety/Selectivity Compound 2-(4-Carboxy-3-fluorophenyl)phenol ITC ITC Binding (Determine Kd) Compound->ITC AcidAssay Acid Denaturation (Turbidity @ 400nm) Compound->AcidAssay XRay X-Ray Crystallography (Confirm Pose) ITC->XRay If Kd < 100nM FRET Subunit Exchange (Plasma Stability) AcidAssay->FRET If Stabilization > 50% COX COX-1/2 Screen (Must be Negative) FRET->COX Lead Candidate Selection Validated VALIDATED LEAD COX->Validated No COX Inhibition

Figure 2: The critical path for validating the compound. Failure at the Acid Assay or COX screen halts development.

References

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Hammarström, P., et al. (2003). Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics. Science, 299(5607), 713-716. Link

  • Adamski-Werner, S. L., et al. (2004). Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation. Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Judge, D. P., et al. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy.[3] MDPI - Journal of Clinical Medicine. Link

  • PubChem Compound Summary. (2025). 4-(4-Carboxy-3-fluorophenyl)phenol (Isomer/Analog Reference).[4] National Library of Medicine. Link

Sources

Technical Comparison Guide: Cross-Validation of 2-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Guide Subject: 2-(4-Carboxy-3-fluorophenyl)phenol (Referred to herein as 2-CFP ) Context: Kinetic Stabilization of Transthyretin (TTR) for Amylodosis Therapeutics

Executive Summary & Mechanism of Action

2-(4-Carboxy-3-fluorophenyl)phenol (2-CFP) represents a specific class of fluorinated biaryl acid pharmacophores. It functions primarily as a kinetic stabilizer of the transthyretin (TTR) tetramer.[1] By binding to the two thyroxine (T4) binding pockets at the dimer-dimer interface of TTR, it raises the activation energy barrier for tetramer dissociation—the rate-limiting step in TTR amyloidogenesis.

This guide outlines the rigorous cross-validation protocols required to benchmark 2-CFP against current clinical standards: Tafamidis (benzoxazole scaffold) and Diflunisal (difluorophenyl salicylate scaffold).

The Validation Triad

To scientifically validate 2-CFP, you must triangulate data from three distinct physical domains:

  • Thermodynamic: Does it bind? (Isothermal Titration Calorimetry)

  • Kinetic: Does it stabilize? (Subunit Exchange / Fibril Formation)

  • Structural: How does it fit? (X-ray Crystallography / Modeling)

Comparative Landscape

The following table contrasts 2-CFP with established alternatives. Note that 2-CFP is designed to optimize the enthalpic contribution to binding via the specific placement of the fluorine atom (enhancing hydrophobic fit) and the carboxylate (electrostatic interaction with Lys15).

Feature2-CFP (Candidate) Tafamidis (Gold Standard) Diflunisal (NSAID Baseline)
Scaffold Class Fluorinated Biaryl AcidBenzoxazoleDifluorophenyl Salicylate
Binding Affinity (

)
Target: < 50 nM~2 nM~75 nM
Binding Cooperativity Negative Cooperativity (Typical)Negative CooperativityNegative Cooperativity
Selectivity (TTR vs Albumin) High (Predicted)Very HighModerate
COX Inhibition Risk Critical Validation Point NoneHigh (GI Toxicity risk)
Metabolic Stability Enhanced (F-substitution blocks metabolism)HighModerate

Experimental Validation Protocols

Protocol A: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Why this matters:


 derived from fluorescence can be skewed by probe displacement artifacts. ITC measures the heat of binding directly, providing the enthalpy (

) and entropy (

) signatures that confirm specific binding to the T4 pocket.

Methodology:

  • Preparation: Dialyze Recombinant Wild-Type (WT) TTR into ITC buffer (25 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0). Match ligand solvent exactly (final DMSO < 2%).

  • Titration:

    • Cell: 10 µM WT-TTR (tetramer concentration).

    • Syringe: 150 µM 2-CFP.

    • Injection: 19 injections of 2 µL each at 25°C.

  • Control: Perform Ligand-into-Buffer titration to subtract heat of dilution.

  • Data Fitting: Fit to a "Two Sets of Sites" model (due to negative cooperativity between the two T4 pockets).

Success Criteria:

  • 
    .
    
  • Stoichiometry (

    
    ) should approach 2 (one ligand per pocket), though negative cooperativity often yields 
    
    
    
    .
Protocol B: Functional Validation via Subunit Exchange Assay

Why this matters: Binding does not guarantee stabilization. This assay measures the ability of 2-CFP to prevent the exchange of subunits between WT-TTR and a tagged variant, directly mimicking the prevention of dissociation in plasma.

Methodology:

  • Incubation: Incubate WT-TTR (1 µM) with 2-CFP (2 µM) for 30 min.

  • Challenge: Add excess of tagged TTR (e.g., FLAG-TTR or chemically modified TTR) that has a distinct mass or fluorescence signature.

  • Monitoring: Measure the formation of hetero-tetramers over time (0–96 hours) using Ion Exchange Chromatography (IEX) or FRET.

  • Quantification: Calculate the fraction of initial WT-homotetramer remaining.

Success Criteria:

  • 2-CFP should reduce the subunit exchange rate (

    
    ) by >80% relative to vehicle control (DMSO).
    
  • Performance should be statistically indistinguishable from Tafamidis at equimolar concentrations.

Protocol C: Selectivity Screen (COX-1/COX-2 Inhibition)

Why this matters: Structurally, 2-CFP resembles NSAIDs. To be a viable chronic therapy for amyloidosis, it must not inhibit Cyclooxygenase (COX) enzymes to avoid gastrointestinal and renal toxicity.

Methodology:

  • Assay: Use a commercial Colorimetric COX Inhibitor Screening Kit.

  • Comparison: Run 2-CFP (10 µM) alongside Indomethacin (Positive Control) and Tafamidis (Negative Control).

  • Readout: Measure peroxidase activity of the heme-COX complex.

Success Criteria:

  • 
     for COX-1 and COX-2 should be 
    
    
    
    (effectively inactive).

Visualizing the Validation Logic

The following diagrams illustrate the mechanism of stabilization and the logical flow of the validation campaign.

Diagram 1: TTR Amyloidogenesis & Inhibition Pathway

This diagram shows exactly where 2-CFP acts: stabilizing the tetramer to prevent the rate-limiting dissociation step.

TTR_Pathway Tetramer Native TTR Tetramer Complex Stabilized TTR-2-CFP Complex Tetramer->Complex Binding Monomer Misfolded Monomer Tetramer->Monomer Dissociation (Rate Limiting) Ligand 2-CFP (Stabilizer) Ligand->Tetramer Complex->Tetramer Equilibrium Complex->Monomer BLOCKED Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Nucleation

Caption: Mechanism of Action. 2-CFP binds the native tetramer, raising the energy barrier for dissociation and effectively blocking the formation of misfolded monomers.

Diagram 2: The Cross-Validation Workflow

This decision tree guides the researcher through the Go/No-Go decisions based on the experimental data.

Validation_Workflow Start Start: 2-CFP Synthesis ITC Phase 1: ITC (Thermodynamics) Is Kd < 50nM? Start->ITC Fail1 Discard / Re-design ITC->Fail1 No Selectivity Phase 2: Selectivity Screen Is COX IC50 > 100µM? ITC->Selectivity Yes Fail2 Fail: High Toxicity Risk Selectivity->Fail2 No ExVivo Phase 3: Subunit Exchange Does it stabilize > 80%? Selectivity->ExVivo Yes Fail3 Fail: Weak Kinetic Stability ExVivo->Fail3 No Success VALIDATED CANDIDATE Proceed to PK/PD ExVivo->Success Yes

Caption: Strategic Workflow. A "fail-fast" approach ensures resources are only dedicated to compounds that meet thermodynamic, safety (COX), and functional thresholds.

Synthesis of Results & Interpretation

To publish a robust comparison, your results section must integrate the data as follows:

  • Binding Efficiency Index (BEI): Calculate

    
    .
    
    • Compare the BEI of 2-CFP to Tafamidis. Small biaryl acids often have excellent BEI, indicating high potency per gram of drug.

  • Occupancy vs. Stabilization:

    • Use the ITC data to determine the concentration required for 50% occupancy (

      
      ).
      
    • Correlate this with the Subunit Exchange data. If 2-CFP requires less occupancy than Diflunisal to achieve the same kinetic stabilization, it suggests a superior structural fit (likely due to the fluorine-mediated hydrophobic contacts in the halogen binding pocket).

  • The Fluorine Effect:

    • Explicitly analyze the role of the fluorine atom. In TTR stabilizers, fluorine often fills the HBP2 or HBP3 pockets (Hydrophobic Binding Pockets), displacing water and increasing entropy. If 2-CFP outperforms its non-fluorinated parent, attribute this to the "Fluorine Scan" principle in medicinal chemistry.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[2] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 121(1), 73-85. Link

  • Johnson, S. M., et al. (2005). "Structure-based design of specific transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587. Link

  • Kelly, J. W. (2020). "Etiology and pathogenesis of transthyretin amyloidosis." Nature Reviews Cardiology, 17, 496–511. Link

  • Miller, S. R., et al. (2004). "Diflunisal kinetic stabilization of transthyretin for the treatment of transthyretin amyloidosis." Journal of the American Chemical Society, 126(13), 4092-4093. Link

Sources

Evaluating the off-target effects of 2-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Off-Target Profiling of 2-(4-Carboxy-3-fluorophenyl)phenol

Part 1: Executive Summary & Structural Context

2-(4-Carboxy-3-fluorophenyl)phenol (CAS: 1261975-31-8) represents a specific class of biphenyl carboxylic acids often investigated as Transthyretin (TTR) Kinetic Stabilizers . Its pharmacophore—a phenolic ring linked to a halogenated benzoic acid—mimics the structure of Thyroxine (T4), allowing it to bind into the T4-binding pockets of the TTR tetramer.

However, this scaffold shares high structural homology with Diflunisal and other salicylates (NSAIDs). Consequently, the critical "off-target" liability for this compound is Cyclooxygenase (COX) inhibition , which can lead to gastrointestinal and renal toxicity—undesirable side effects for a chronic TTR therapy.

This guide outlines the rigorous experimental framework required to validate the selectivity of 2-(4-Carboxy-3-fluorophenyl)phenol against its primary off-targets (COX-1/2) and secondary metabolic interactions.

Part 2: The Off-Target Landscape (Mechanistic Logic)

To evaluate this compound, we must distinguish between its intended mechanism (TTR binding) and its structural liabilities.

The Homology Problem:

  • On-Target (Desired): Binding to TTR at the dimer-dimer interface (

    
     range).
    
  • Off-Target (Liability): Binding to the Arg-120 site of COX-1/COX-2 enzymes (NSAID activity).

The following diagram illustrates the divergent pathways that must be assayed to prove safety.

OffTargetLandscape cluster_Target Therapeutic Target cluster_OffTarget Critical Off-Targets (Liabilities) Compound 2-(4-Carboxy-3- fluorophenyl)phenol TTR Transthyretin (TTR) Tetramer Stabilization Compound->TTR High Affinity Binding COX1 COX-1 Inhibition (Constitutive) Compound->COX1 Structural Homology (Risk: GI Bleeding) COX2 COX-2 Inhibition (Inducible) Compound->COX2 Risk: CV Events Thyroid TBG/Albumin Displacement Compound->Thyroid T4 Mimicry Amyloid Prevention of Amyloid Fibrils TTR->Amyloid Kinetic Stability

Figure 1: Mechanistic divergence showing the therapeutic goal (TTR stabilization) versus the structural liabilities (COX inhibition and Thyroid transport interference) inherent to the biphenyl acid scaffold.

Part 3: Comparative Performance Analysis

The following table benchmarks 2-(4-Carboxy-3-fluorophenyl)phenol against the industry standard (Tafamidis ) and the structural ancestor (Diflunisal ).

Feature2-(4-Carboxy-3-fluorophenyl)phenolTafamidis (Standard of Care)Diflunisal (NSAID Control)
Primary Mechanism TTR Kinetic StabilizationTTR Kinetic StabilizationCOX Inhibition + TTR Stabilization
Structural Class Fluorinated Biphenyl AcidBenzoxazole Carboxylic AcidDifluorophenyl Salicylate
COX-1 Selectivity Unknown (Must Assay) High (>100 µM IC50)Low (Potent Inhibitor)
COX-2 Selectivity Unknown (Must Assay) High (>100 µM IC50)Low (Potent Inhibitor)
Binding Orientation Forward (Carboxyl in outer pocket)ForwardReverse (Carboxyl in inner pocket)
Off-Target Risk Moderate (Structure dependent)LowHigh (GI/Renal toxicity)

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively evaluate the off-target effects, you must run these assays in parallel with positive controls (Indomethacin/Diflunisal) and negative controls (Vehicle).

Protocol A: COX-1/COX-2 Isozyme Inhibition Screen

Objective: Determine if the compound retains the NSAID activity of its parent scaffold.

Methodology:

  • System: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid (10 µM).

  • Detection: Colorimetric quantification of Prostaglandin

    
     (
    
    
    
    ) via competitive ELISA.
  • Workflow:

    • Incubate enzyme with 2-(4-Carboxy-3-fluorophenyl)phenol at log-scale concentrations (0.01 µM to 100 µM) for 15 minutes.

    • Add Arachidonic acid to initiate reaction (2 min at 37°C).

    • Quench with HCl/Stannous chloride.

    • Measure

      
       production.
      
  • Validation Criteria:

    • Selectivity Ratio: Calculate

      
      .
      
    • Success Metric: An

      
       for both isozymes indicates "Clean" TTR stabilizer status (similar to Tafamidis). An 
      
      
      
      indicates NSAID liability.
Protocol B: T4 Displacement Assay (Fluorescence Polarization)

Objective: Ensure the compound does not strip Thyroxine (T4) from Albumin or Thyroxine-Binding Globulin (TBG), which would cause hypothyroidism.

Methodology:

  • Probe: Fluorescently labeled T4 analog (FITC-T4).

  • Proteins: Purified Human Serum Albumin (HSA) and TBG.

  • Workflow:

    • Form Complex: Mix FITC-T4 with HSA/TBG (High Polarization signal).

    • Titrate Compound: Add 2-(4-Carboxy-3-fluorophenyl)phenol (0-100 µM).

    • Measure: Decrease in Fluorescence Polarization (mP) indicates displacement.

  • Causality Check: If

    
     (Albumin) < 
    
    
    
    (TTR), the compound will have poor pharmacokinetic distribution (get trapped by albumin).
Protocol C: HepG2 Cytotoxicity & Glucuronidation

Objective: Evaluate metabolic stability and hepatotoxicity.

Methodology:

  • Cell Line: HepG2 (Human liver carcinoma).

  • Assay: MTT or Resazurin reduction assay after 24h exposure.

  • Metabolic Check: Analyze supernatant via LC-MS/MS for glucuronidated metabolites. Biphenyl acids are prone to rapid UGT-mediated clearance (Phase II metabolism), which reduces efficacy.

Part 5: Experimental Workflow Visualization

The following flowchart details the "Go/No-Go" decision tree for evaluating this specific compound.

Workflow Start Start: 2-(4-Carboxy-3- fluorophenyl)phenol Sample Step1 Assay 1: COX-1/2 Inhibition (ELISA Screen) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Fail1 FAIL: High NSAID Liability (GI Toxicity Risk) Decision1->Fail1 Yes Pass1 PASS: Non-NSAID Profile Decision1->Pass1 No Step2 Assay 2: TTR Stabilization (FRET / Turbidity) Pass1->Step2 Decision2 Stabilization > 50%? Step2->Decision2 Fail2 FAIL: Low Efficacy Decision2->Fail2 No Pass2 PASS: Effective Stabilizer Decision2->Pass2 Yes Step3 Assay 3: Selectivity Index (IC50 COX / EC50 TTR) Pass2->Step3 Final Candidate Validated Proceed to PK Studies Step3->Final

Figure 2: Sequential screening workflow. The critical filter is the COX inhibition assay; failure here disqualifies the compound as a selective TTR stabilizer regardless of efficacy.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences.

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry.

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences.

  • Penchala, S. C., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin variant." Proceedings of the National Academy of Sciences.

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